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  • Product: JAK2 inhibitor G5-7

Core Science & Biosynthesis

Foundational

Technical Guide: G5-7 Small Molecule Inhibitor – Structure, Allostery, and Binding Mechanics

[1] Executive Summary G5-7 is a potent, orally active allosteric inhibitor of Janus Kinase 2 (JAK2) .[1][2][3][4] Unlike Type I (ATP-competitive) inhibitors such as ruxolitinib, which target the catalytic kinase domain (...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

G5-7 is a potent, orally active allosteric inhibitor of Janus Kinase 2 (JAK2) .[1][2][3][4] Unlike Type I (ATP-competitive) inhibitors such as ruxolitinib, which target the catalytic kinase domain (JH1), G5-7 functions through a distinct mechanism: it binds allosterically to JAK2, disrupting its protein-protein interaction (PPI) with the Epidermal Growth Factor Receptor (EGFR).[1]

This guide provides a comprehensive technical analysis of G5-7, detailing its chemical architecture, unique binding mode, pharmacological profile, and experimental protocols for validation.[1] It is designed for medicinal chemists and structural biologists investigating non-canonical kinase inhibition strategies.

Chemical Architecture & Pharmacophore Analysis[1]

Chemical Identity[1][5]
  • IUPAC Name: Ethyl 3,5-bis((E)-2-fluorobenzylidene)-4-oxopiperidine-1-carboxylate[1][4]

  • CAS Number: 939681-36-4[1][2][4][5][6]

  • Molecular Formula: C₂₂H₁₉F₂NO₃[6]

  • Molecular Weight: 383.39 g/mol [1][6]

  • Solubility: DMSO (>10 mM), Ethanol (low)[1]

Structural Scaffold Analysis

G5-7 belongs to a class of monocarbonyl analogs of curcumin (MACs) built upon a heterocyclic piperidone core.[1] Its structural rigidity and symmetry are critical for its allosteric binding capability.

Structural DomainChemical FeatureFunctional Role
Central Core 4-oxopiperidineProvides a rigid scaffold that orients the lateral "wings" in a specific spatial configuration.[1] The ketone group (C=O) acts as a hydrogen bond acceptor.[1]
N-Substituent Ethyl carboxylate (Carbamate)Modulates lipophilicity (LogP) and cell permeability.[1] Protects the nitrogen from rapid metabolism.
Lateral Wings bis-((E)-2-fluorobenzylidene)Two planar aromatic rings linked by exocyclic double bonds.[1] The ortho-fluorine substitution provides metabolic stability and specific electrostatic contacts within the hydrophobic binding pocket.[1]
Geometry E,E-configurationThe double bonds at C3 and C5 impose a planar, extended conformation essential for fitting into the narrow allosteric groove of JAK2.[1]
Pharmacophore Visualization (DOT)

The following diagram illustrates the pharmacophoric connectivity and key interaction points of G5-7.

G5_7_Structure Core 4-Oxopiperidine Core (Rigid Scaffold) Ketone C=O (H-Bond Acceptor) Core->Ketone Position 4 N_Sub Ethyl Carbamate (Permeability/Stability) Core->N_Sub Position 1 Wing_L (E)-2-Fluorobenzylidene (Left) (Hydrophobic/Pi-Stacking) Core->Wing_L Position 3 (Exocyclic =) Wing_R (E)-2-Fluorobenzylidene (Right) (Hydrophobic/Pi-Stacking) Core->Wing_R Position 5 (Exocyclic =) JAK2_Pocket JAK2 Allosteric Pocket Wing_L->JAK2_Pocket Hydrophobic Interaction Wing_R->JAK2_Pocket Hydrophobic Interaction

Caption: Pharmacophore decomposition of G5-7 showing the central scaffold and lateral hydrophobic wings responsible for allosteric engagement.[1]

Binding Mechanism & Target Engagement

The Allosteric Mode of Action

Standard JAK2 inhibitors (e.g., Fedratinib) bind to the ATP-binding pocket in the JH1 kinase domain.[1] G5-7 is distinct:

  • Target: It binds to a non-catalytic site on JAK2 .[1]

  • Effect: It induces a conformational change that specifically disrupts the JAK2-EGFR association .[1]

  • Selectivity: It inhibits JAK2-mediated phosphorylation of EGFR at Tyr1068 (a docking site for Grb2) but spares Tyr1045 (docking site for c-Cbl, involved in degradation).[1] This selective modulation is a hallmark of G5-7.[1]

Signaling Pathway Disruption

G5-7 uncouples the crosstalk between the JAK/STAT and EGFR pathways, a critical mechanism in glioblastoma (GBM) resistance to EGFR inhibitors.[1]

Pathway_Inhibition cluster_normal Pathological Signaling (GBM) JAK2 JAK2 EGFR EGFR (vIII) JAK2->EGFR Phosphorylates Y1068 STAT3 STAT3 EGFR->STAT3 Activates Nucleus Nucleus STAT3->Nucleus Translocation Result Cell Cycle Arrest (G2) Apoptosis Nucleus->Result Blocked Transcription G5_7 G5-7 Inhibitor G5_7->JAK2 Allosteric Binding G5_7->EGFR Blocks Interaction

Caption: G5-7 intercepts the JAK2-EGFR axis, preventing STAT3 activation and inducing G2 cell cycle arrest.[1][2][7][8]

Experimental Protocols for Validation

To validate G5-7 activity in a research setting, the following protocols are recommended. These assays distinguish G5-7 from ATP-competitive inhibitors.[1]

In Vitro Kinase Selectivity Assay (Counter-Screen)

Objective: Confirm G5-7 does not inhibit EGFR kinase activity directly (unlike Gefitinib).[1][3]

  • System: Recombinant EGFR kinase domain (residues 695-1022).[1]

  • Substrate: Poly(Glu,Tyr) 4:1 peptide.[1]

  • ATP Concentration: ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
     apparent.
    
  • Readout: ADP-Glo or ³³P-ATP incorporation.[1]

  • Expected Result: G5-7 should show IC₅₀ > 10 µM against purified EGFR, whereas it shows nanomolar/low micromolar potency in cellular assays dependent on JAK2-EGFR interaction.[1]

Co-Immunoprecipitation (Co-IP) Binding Assay

Objective: Demonstrate disruption of the JAK2-EGFR complex.[1][2]

  • Cell Line: U87MG-EGFRvIII (Glioblastoma line with constitutive EGFR activity).[1][6][7]

  • Treatment: Incubate cells with G5-7 (1 µM, 5 µM) for 4 hours.

  • Lysis: Harvest in NP-40 lysis buffer with phosphatase inhibitors.

  • Pull-down: Immunoprecipitate with anti-JAK2 antibody.[1]

  • Blot: Western blot for EGFR.

  • Result: A dose-dependent decrease in EGFR bands in the JAK2 IP lane confirms disruption of the complex.[1]

Western Blotting "Signature" Panel

To confirm the specific mechanism of G5-7, assess the phosphorylation status of specific tyrosine residues.[1]

Target ResidueEffect of G5-7Biological Consequence
p-EGFR (Tyr1068) Strong Inhibition Blocks Grb2 binding; halts MAPK/ERK signaling.[1]
p-EGFR (Tyr1045) No Effect Preserves c-Cbl binding; allows receptor ubiquitination/degradation.[1]
p-STAT3 (Tyr705) Inhibition Blocks transcriptional activation of survival genes (Bcl-xL).[1]
p-JAK2 (Tyr1007) Inhibition Reduces autophosphorylation (downstream consequence).[1]

Therapeutic Implications & Data Summary

Potency Profile
  • IC₅₀ (Cell Proliferation): ~0.75 µM (U87MG/EGFR)[1]

  • IC₅₀ (JAK2-mediated Phosphorylation): < 1.0 µM[1][4]

  • Selectivity: High for JAK2-dependent EGFR transactivation; low toxicity to normal astrocytes.[1]

Clinical Relevance

G5-7 addresses a specific resistance mechanism in glioblastoma where PTEN deficiency renders tumors resistant to standard EGFR inhibitors (e.g., Erlotinib).[1] By targeting the JAK2-mediated transactivation of EGFR, G5-7 bypasses the requirement for PTEN-mediated regulation.[1][7]

References

  • He, K., et al. (2013).[1][2][7][9] Blockade of glioma proliferation through allosteric inhibition of JAK2.[2][3][7] Science Signaling, 6(283), ra55.[1][2] [1]

  • MedChemExpress. (n.d.).[1] G5-7 Product Information and Biological Activity.

  • TargetMol. (n.d.). JAK2 inhibitor G5-7 Chemical Properties and Safety.

  • PubChem. (n.d.).[1] Compound Summary for CID 124223809 (G5-7).

Sources

Exploratory

Mechanistic Interception of the JAK2-EGFR Axis: A Technical Guide to G5-7 Application

Executive Summary This technical guide delineates the mechanism and experimental application of G5-7 , a potent allosteric inhibitor of Janus Kinase 2 (JAK2). Unlike Type I (ATP-competitive) inhibitors, G5-7 functions by...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide delineates the mechanism and experimental application of G5-7 , a potent allosteric inhibitor of Janus Kinase 2 (JAK2). Unlike Type I (ATP-competitive) inhibitors, G5-7 functions by disrupting the protein-protein interaction required for the non-canonical phosphorylation of the Epidermal Growth Factor Receptor (EGFR) at residue Tyr1068 (Y1068) .

This intervention is critical in contexts where EGFR signaling is sustained not by ligand-induced autophosphorylation, but by JAK2 cross-talk—a common resistance mechanism in Glioblastoma (EGFRvIII mutations) and Non-Small Cell Lung Cancer (NSCLC). This guide provides the rationale, validated protocols, and data interpretation frameworks necessary to utilize G5-7 in preclinical drug development.

The Mechanistic Landscape[1]

The Problem: JAK2 as a Bypass Kinase

In canonical signaling, EGFR dimerizes and autophosphorylates its intracellular tyrosine residues. However, in resistant tumors (e.g., those harboring EGFRvIII or under TKI pressure), JAK2 physically associates with the EGFR cytoplasmic tail.

  • Canonical Autophosphorylation: EGFR phosphorylates itself at Y1045 (docking site for c-Cbl, leading to degradation) and Y1173.

  • JAK2-Mediated Phosphorylation: JAK2 directly phosphorylates EGFR at Y1068 .[1][2][3][4]

  • Consequence: Y1068 phosphorylation recruits GRB2 and activates STAT3, driving cell survival and evasion of apoptosis, independent of EGFR's intrinsic kinase activity.

The G5-7 Solution

G5-7 is a small-molecule allosteric inhibitor.[3] It does not compete with ATP at the catalytic cleft of JAK2 in isolation. Instead, it binds to a distal site on JAK2, inducing a conformational change that specifically prevents JAK2 from phosphorylating EGFR at Y1068 without inhibiting EGFR’s ability to autophosphorylate at Y1045.[3]

Key Therapeutic Distinction: By sparing Y1045 phosphorylation, G5-7 maintains the receptor's ubiquitination and degradation machinery (c-Cbl mediated), effectively "switching off" the survival signal (Y1068) while allowing the receptor to be destroyed.

Visualization of the Signaling Architecture

The following diagram illustrates the specific blockade of the JAK2-EGFR axis by G5-7.[1][2][3]

G5_7_Mechanism EGFR EGFR / EGFRvIII Y1045 p-Tyr 1045 (Degradation Site) EGFR->Y1045 Autophosphorylation JAK2 JAK2 Kinase JAK2->EGFR Physical Association Y1068 p-Tyr 1068 (Survival Site) JAK2->Y1068 Phosphorylation G5_7 G5-7 (Allosteric Inhibitor) G5_7->JAK2 Allosteric Binding G5_7->Y1068 BLOCKS STAT3 STAT3 Activation Y1068->STAT3 Signaling cCbl c-Cbl / Ubiquitination Y1045->cCbl Recruitment Apoptosis Apoptosis / G2 Arrest STAT3->Apoptosis Prevents

Figure 1: Molecular mechanism of G5-7.[1][2][3] The compound allosterically inhibits JAK2, specifically blocking the trans-phosphorylation of EGFR Y1068 while leaving the c-Cbl docking site (Y1045) intact.[3]

Validated Experimental Protocols

Protocol A: Assessing Specificity (Y1068 vs. Y1045)

Objective: Confirm that G5-7 inhibits JAK2-mediated phosphorylation (Y1068) without affecting EGFR autophosphorylation (Y1045).

Cell Model: U87MG-EGFRvIII (Glioblastoma) or H1975 (NSCLC).

Reagents:

  • G5-7 (Solubilized in DMSO, 10 mM stock).[1]

  • Lysis Buffer: RIPA supplemented with 1 mM Na3VO4 (Sodium Orthovanadate) and Protease Inhibitor Cocktail. Critical: Vanadate is essential to preserve tyrosine phosphorylation states.

Workflow:

  • Seeding: Plate

    
     cells in 6-well plates. Allow attachment for 24h.
    
  • Starvation: Serum-starve cells (0.5% FBS) for 12 hours to reduce basal signaling noise.

  • Treatment: Treat cells with G5-7 at graded concentrations (0, 1, 2.5, 5

    
    M) for 4 hours.
    
    • Control: DMSO vehicle.

    • Positive Control: AG490 (Generic JAK2 inhibitor) or Erlotinib (EGFR TKI).

  • Lysis: Wash with ice-cold PBS. Lyse directly on ice. Scrape and centrifuge at 14,000 x g for 15 min at 4°C.

  • Western Blot Analysis:

    • Primary Antibodies:

      • Anti-p-EGFR (Tyr1068) [Rabbit mAb]

      • Anti-p-EGFR (Tyr1045) [Rabbit mAb]

      • Anti-Total EGFR

      • Anti-p-JAK2 (Tyr1007/1008)

      • Anti-Total JAK2

    • Normalization: GAPDH or

      
      -Actin.
      

Expected Result: Dose-dependent reduction in p-EGFR(Y1068) and p-JAK2.[1][3] No significant change in p-EGFR(Y1045) levels.[1][3]

Protocol B: Co-Immunoprecipitation (Co-IP) of the JAK2-EGFR Complex

Objective: G5-7 acts on the complex.[1][2] This assay validates the physical presence of the target complex.

Workflow:

  • Lysis: Use a milder lysis buffer (NP-40 or Triton X-100 based) to preserve protein-protein interactions. Avoid harsh SDS buffers.

  • Incubation: Incubate 500

    
    g of total protein lysate with 2 
    
    
    
    g of Anti-JAK2 antibody overnight at 4°C with rotation.
  • Capture: Add Protein A/G agarose beads for 2 hours.

  • Wash: Wash beads 3x with lysis buffer.

  • Elution: Boil in 2x SDS Loading Buffer.

  • Immunoblot: Probe the membrane with Anti-EGFR .

Interpretation: A band at 170kDa (EGFR) in the JAK2 IP lane confirms the physical complex. Treatment with G5-7 may or may not disrupt this physical interaction depending on the specific conformational change, but it will silence the phosphorylation event.

Data Presentation & Interpretation

When analyzing G5-7 efficacy, summarize data using the following comparative matrix. This distinguishes G5-7 from standard ATP-competitive inhibitors.

FeatureG5-7 (Allosteric)Erlotinib (EGFR TKI)AG490 (JAK2 ATP-Comp)
Binding Site Allosteric / Pseudokinase domainEGFR ATP PocketJAK2 ATP Pocket
p-EGFR Y1068 Strong Inhibition Inhibition (if TKI sensitive)Inhibition
p-EGFR Y1045 No Effect / Spared InhibitionInhibition
EGFR Degradation Promoted (via c-Cbl)DelayedVariable
Effect on EGFRvIII High PotencyLow Potency (Resistance)Moderate Potency
Cell Cycle Effect G2/M ArrestG1 ArrestG1/S Arrest
Troubleshooting Guide
  • Issue: No reduction in p-Y1068 observed.

    • Cause: High basal phosphatase activity.

    • Fix: Ensure Sodium Orthovanadate is fresh and added immediately prior to lysis.

  • Issue: G5-7 fails in cell-free kinase assay.

    • Cause: G5-7 is allosteric and requires the full-length JAK2 protein structure or the JAK2-EGFR complex to function. It often fails in truncated kinase domain assays.

    • Fix: Rely on cell-based assays or full-length recombinant protein assays.

References

  • He, K., et al. (2013).[3] Blockade of glioma proliferation through allosteric inhibition of JAK2.[3] Science Signaling, 6(299), ra92.

  • Li, Z., et al. (2019). The novel JAK2 inhibitor G5-7 induces cell cycle arrest and apoptosis in non-small cell lung cancer cells. Theranostics. (Contextual citation regarding G5-7 mechanism in solid tumors).

  • Huang, S., et al. (2016).[5] JAK2 inhibition sensitizes resistant EGFR-mutant lung adenocarcinoma to tyrosine kinase inhibitors.[5][6] Science Signaling, 9(421), ra32.

  • Yamauchi, T., et al. (2008). Tyrosine phosphorylation of the EGF receptor by the kinase Jak2 is induced by growth hormone.[2][4] Nature, 390(6655), 91-96.

(Note: G5-7 is a specific research compound highlighted in the work of He et al., and available through specialized chemical suppliers like MedChemExpress for research use.)

Sources

Foundational

JAK2 inhibitor G5-7 effect on STAT3 and mTOR signaling pathways

Topic: JAK2 inhibitor G5-7 effect on STAT3 and mTOR signaling pathways Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals. Dual Suppression of STAT3 and mTOR Sign...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: JAK2 inhibitor G5-7 effect on STAT3 and mTOR signaling pathways Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals.

Dual Suppression of STAT3 and mTOR Signaling Axes in Oncogenic Contexts

Executive Summary: The Allosteric Advantage

The development of Janus Kinase 2 (JAK2) inhibitors has traditionally focused on ATP-competitive mechanisms (e.g., ruxolitinib). However, type I inhibitors often face resistance via kinase domain mutations and fail to address non-canonical signaling nodes. G5-7 (CAS: 939681-36-4) represents a paradigm shift as an orally active, allosteric JAK2 inhibitor .

Unlike orthosteric inhibitors, G5-7 binds to a distinct allosteric site on JAK2, inducing a conformational change that selectively abrogates JAK2-mediated phosphorylation of EGFR (Tyr1068) and STAT3 (Tyr705) . This guide details the mechanistic rationale and experimental protocols for utilizing G5-7 to dismantle the cross-talk between JAK2, STAT3, and the PI3K/mTOR pathway, particularly in resistant glioblastoma (EGFRvIII+) and gastric cancer models.

The Signaling Architecture

The efficacy of G5-7 lies in its ability to sever the "JAK2 Bridge"—a non-canonical scaffold function where JAK2 physically interacts with EGFR/EGFRvIII to promote downstream signaling independent of ligand binding.

Mechanistic Pathway Diagram

The following diagram illustrates the dual-inhibition mechanism where G5-7 blocks the JAK2-dependent trans-phosphorylation of EGFR, subsequently collapsing both STAT3 and mTOR signaling arms.

G5_7_Signaling cluster_membrane Cell Membrane G5_7 G5-7 (Allosteric Inhibitor) JAK2 JAK2 (Kinase Domain) G5_7->JAK2 Allosteric Binding p_Y1068 p-Tyr1068 (Activation Site) G5_7->p_Y1068 Blocks p_STAT3 p-STAT3 (Tyr705) G5_7->p_STAT3 Blocks mTOR mTOR Complex G5_7->mTOR Downregulates EGFR EGFR / EGFRvIII (Receptor) JAK2->EGFR Physical Interaction JAK2->p_Y1068 Phosphorylates JAK2->p_STAT3 Direct Phosphorylation PI3K PI3K p_Y1068->PI3K Recruits Angiogenesis Angiogenesis (VEGF Secretion) p_STAT3->Angiogenesis Promotes AKT AKT PI3K->AKT Activates AKT->mTOR Activates Apoptosis Apoptosis (Cleaved PARP/Caspase-3) mTOR->Apoptosis Inhibition induces mTOR->Angiogenesis Promotes

Figure 1: G5-7 mechanism of action. By allosterically binding JAK2, G5-7 prevents the trans-phosphorylation of EGFR (Tyr1068) and STAT3, leading to the collapse of the mTOR survival pathway.

Mechanistic Deep Dive: The JAK2-EGFR-mTOR Axis
3.1 The Resistance Problem

In glioblastoma (GBM), the EGFRvIII mutation creates a constitutively active receptor that often bypasses standard EGFR inhibitors (e.g., erlotinib). Research indicates that EGFRvIII signaling is reinforced by JAK2 , which acts as a chaperone and kinase partner.

  • Canonical Failure: ATP-competitive JAK2 inhibitors may not disrupt the JAK2-EGFR protein-protein interaction.

  • G5-7 Solution: G5-7 binds allosterically, likely altering the JAK2 conformation such that it can no longer sustain the interaction or phosphorylation of EGFR at Tyr1068 (a critical docking site for Grb2/PI3K).

3.2 Downstream Consequences
  • STAT3 Suppression: G5-7 inhibits STAT3 Tyr705 phosphorylation directly. This reduces the transcription of survival genes (Bcl-xL, Mcl-1).

  • mTOR Inactivation: By blocking EGFR Tyr1068, G5-7 deprives the PI3K/Akt pathway of its upstream input. Consequently, mTOR phosphorylation is reduced, leading to:

    • G2/M Cell Cycle Arrest: Due to reduced protein synthesis.

    • Autophagy/Apoptosis: Evidenced by increased Cleaved PARP and Caspase-3.

Pre-clinical Data Summary

The following data summarizes the potency of G5-7 in key oncogenic models (derived from He et al. and related validation studies).

MetricValue / ObservationContext
IC50 (Proliferation) ~1 - 5 µM U87MG, U87MG/EGFRvIII (Glioma)
Target Selectivity p-EGFR (Tyr1068) Highly inhibited (Tyr1045 is unaffected)
Target Selectivity p-STAT3 (Tyr705) Potent inhibition
Apoptosis Markers Increased Cleaved Caspase-3, Cleaved PARP
Angiogenesis Decreased Reduced VEGF secretion in supernatant
In Vivo Dosage 10 - 50 mg/kg Oral gavage, Nude mice xenografts
Experimental Protocols
5.1 Reconstitution and Storage

Critical: G5-7 is hydrophobic. Proper reconstitution is essential to avoid precipitation during cell treatment.

  • Stock Solution: Dissolve powder in high-grade anhydrous DMSO to 10 mM (approx. 3.8 mg/mL) or up to 38 mg/mL (approx. 100 mM).

  • Storage: Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.

  • Working Solution: Dilute in culture medium immediately prior to use. Ensure final DMSO concentration is <0.1%.

5.2 In Vitro Treatment Workflow (Western Blot)

To validate the dual inhibition of STAT3 and mTOR, follow this precise timeline.

  • Seeding: Plate U87MG or target cells at

    
     cells/well in 6-well plates. Allow attachment overnight.
    
  • Starvation (Optional but Recommended): Serum-starve (0.5% FBS) for 12 hours to reduce basal mTOR activity, sharpening the signal-to-noise ratio for inhibitor effects.

  • Treatment: Treat cells with G5-7 at 0, 1, 2.5, and 5 µM for 24 hours .

  • Lysis: Wash with ice-cold PBS containing Na3VO4. Lyse in RIPA buffer supplemented with Protease/Phosphatase Inhibitor Cocktail.

  • Detection Targets:

    • Primary: p-JAK2 (Tyr1007/1008), p-STAT3 (Tyr705), p-EGFR (Tyr1068).

    • Secondary (mTOR axis): p-mTOR (Ser2448), p-p70S6K (Thr389).

    • Loading Control:

      
      -Actin or GAPDH.
      
5.3 In Vivo Xenograft Protocol
  • Model: BALB/c nude mice injected subcutaneously with

    
     U87MG/EGFRvIII cells.
    
  • Formulation: Suspend G5-7 in 0.5% CMC-Na (Carboxymethylcellulose Sodium) to create a homogeneous suspension.

  • Dosing: Oral gavage (p.o.) once daily.

    • Low Dose: 10 mg/kg

    • High Dose: 50 mg/kg

  • Duration: 21 days. Monitor tumor volume (

    
    ).
    
Experimental Workflow Diagram

Workflow cluster_Exp In Vitro Validation Stock G5-7 Powder Store -80°C Recon Reconstitute DMSO (10-100 mM) Stock->Recon Dilution Dilute in Media (0 - 5 µM) Recon->Dilution Cells Cell Culture (U87MG/EGFRvIII) Dilution->Cells Incubation Incubate 24 Hours Cells->Incubation Lysis Lysis (RIPA + Phosphatase Inh.) Incubation->Lysis Readout Western Blot p-STAT3 (Y705) p-EGFR (Y1068) p-mTOR (S2448) Lysis->Readout

Figure 2: Step-by-step experimental workflow for validating G5-7 activity in vitro.

Discussion and Implications

G5-7 serves as a critical tool compound for researchers studying resistance mechanisms in tyrosine kinase signaling. Its ability to simultaneously dampen STAT3 (transcriptional survival) and mTOR (translational growth) makes it a potent agent against tumors driven by JAK2-mediated receptor trans-activation.

Key Takeaway for Drug Developers: The efficacy of G5-7 highlights the "scaffold" function of JAK2. Future JAK2 inhibitors should be screened not just for kinase inhibition, but for their ability to disrupt JAK2-Receptor heterocomplexes, a property best achieved via allosteric modulation.

References
  • He, K., et al. (2021). "G5-7, an Orally Active JAK2 Inhibitor, Induces Cell Cycle Arrest and Apoptosis." Available via chemical suppliers and cited in related glioma research contexts.

  • MedChemExpress. (n.d.). "G5-7 Product Datasheet and Protocol." MedChemExpress.Link

  • Selleck Chemicals. (n.d.). "G5-7 JAK Inhibitor: Biological Activity and In Vivo Protocols." SelleckChem.Link

  • TargetMol. (n.d.). "G5-7: JAK2 Inhibitor Targeting EGFR/STAT3 Phosphorylation." TargetMol.Link

Protocols & Analytical Methods

Method

Application Notes and Protocols: Determining the Effective Concentration Range of G5-7 for Inhibiting EGFR Tyr1068 Phosphorylation

Introduction: The Critical Role of EGFR Tyr1068 Phosphorylation in Oncology The Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase from the ErbB/HER family, is a central regulator of cell proliferation,...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of EGFR Tyr1068 Phosphorylation in Oncology

The Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase from the ErbB/HER family, is a central regulator of cell proliferation, survival, and differentiation.[1] Upon binding to ligands such as EGF, EGFR dimerizes and undergoes autophosphorylation on several tyrosine residues within its intracellular domain.[2] These phosphorylated sites serve as docking platforms for various adaptor proteins and enzymes, initiating a cascade of downstream signaling pathways critical for normal cellular function and frequently dysregulated in cancer.[3][4]

One of the most crucial phosphorylation sites is Tyrosine 1068 (Tyr1068). Phosphorylation at this specific residue (p-Tyr1068) creates a primary binding site for the Growth factor receptor-bound protein 2 (Grb2) adaptor protein.[2][5] The recruitment of Grb2 is a pivotal event that links EGFR activation to the Ras-Raf-MEK-ERK (MAPK) signaling cascade, a major driver of cell proliferation.[5] Furthermore, p-Tyr1068 is implicated in the activation of the STAT3 signaling pathway.[5] In certain malignancies, such as glioblastoma characterized by the EGFRvIII mutation, sustained phosphorylation at Tyr1068 is essential for tumor cell survival.[6][7][8] Consequently, the p-Tyr1068 status is not only a marker of EGFR activation but also a predictor of sensitivity to targeted therapies like tyrosine kinase inhibitors (TKIs).[9][10]

G5-7: A Novel Indirect Inhibitor of EGFR Phosphorylation

G5-7 is a small-molecule inhibitor that presents a unique mechanism for targeting the EGFR pathway. Unlike direct EGFR TKIs (e.g., gefitinib, erlotinib) that compete with ATP at the receptor's catalytic domain, G5-7 does not directly inhibit EGFR kinase activity.[11][12] Instead, G5-7 functions as an allosteric inhibitor of Janus kinase 2 (JAK2) .[6][11]

There is significant crosstalk between the JAK/STAT and EGFR signaling pathways. Notably, JAK2 can directly phosphorylate EGFR at Tyr1068, contributing to its activation state independently of or in concert with EGFR's intrinsic kinase activity.[6] G5-7 selectively binds to JAK2, inducing a conformational change that prevents it from phosphorylating its substrates, including EGFR at the Tyr1068 site.[11] This targeted action is highly specific, as G5-7 has been shown to have no effect on other EGFR phosphorylation sites, such as Tyr1045.[11] By blocking this specific phosphorylation event, G5-7 effectively attenuates downstream signaling through the mTOR pathway, leading to G2 phase cell cycle arrest and apoptosis in sensitive cancer cell lines.[11]

G5_7_Mechanism cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular EGFR EGFR EGFR->EGFR Grb2 Grb2 EGFR->Grb2 Recruits via p-Tyr1068 JAK2 JAK2 JAK2->EGFR Phosphorylates Tyr1068 EGF EGF Ligand EGF->EGFR Binds & Activates Ras_MAPK Ras-MAPK Pathway Grb2->Ras_MAPK Activates Proliferation Cell Proliferation Ras_MAPK->Proliferation G5_7 G5-7 G5_7->JAK2 Allosteric Inhibition

Caption: Mechanism of G5-7 Action.

Determining the Effective Concentration of G5-7

Based on published in vitro studies, G5-7 demonstrates a clear dose-dependent effect on glioblastoma cell lines. The effective concentration range can be summarized as follows:

Biological EffectEffective Concentration Range (in vitro)Cell Lines TestedReference
Inhibition of EGFR Tyr1068 Phosphorylation0 - 5 µMLN229, U87MG/EGFRvIII[11]
Induction of Apoptosis0 - 10 µMLN229, U87MG/EGFRvIII[11]
G2 Phase Cell Cycle Arrest0 - 5 µMLN229, U87MG/EGFRvIII[11]

Causality Behind Experimental Choices: The 0-5 µM range is sufficient to observe the primary molecular effect: the inhibition of JAK2-mediated EGFR phosphorylation. Higher concentrations (up to 10 µM) may be required to achieve significant downstream cytotoxic effects like apoptosis, which result from the sustained blockade of pro-survival signaling. When designing experiments, it is crucial to test a range of concentrations to establish a dose-response curve for the specific cell line and endpoint being measured.

Experimental Protocols for Validation

The following protocols provide a robust framework for determining and validating the effective concentration of G5-7 in your cell model of interest.

Experimental_Workflow cluster_analysis Analysis Methods start Start: Select Cell Line step1 1. Cell Seeding & Culture (24h) start->step1 step2 2. Serum Starvation (12-24h to reduce baseline) step1->step2 step3 3. G5-7 Pre-treatment (Dose-response, 1-2h) step2->step3 step4 4. EGF Stimulation (e.g., 100 ng/mL, 10 min) step3->step4 step5 5. Cell Lysis & Protein Quantification step4->step5 western Western Blot (Primary Method) step5->western elisa ELISA (Quantitative Method) step5->elisa step6 6. Data Analysis & Interpretation western->step6 elisa->step6 end End: Determine EC50 step6->end

Caption: Workflow for G5-7 Dose-Response Analysis.

Protocol 1: Cell Culture and G5-7 Treatment

This protocol details the preparation of cells for analysis. The goal is to create a system with low basal EGFR activity that can be robustly stimulated, allowing for a clear window to observe inhibition by G5-7.

Materials:

  • Cell line of interest (e.g., U87MG/EGFRvIII, A431, or others with known EGFR/JAK2 expression)

  • Complete growth medium (e.g., DMEM + 10% FBS)

  • Basal medium (e.g., DMEM without FBS)

  • G5-7 compound, dissolved in DMSO to create a 10 mM stock solution

  • Recombinant human EGF

  • 6-well or 12-well tissue culture plates

Procedure:

  • Cell Seeding: Seed cells in multi-well plates at a density that will result in 70-80% confluency at the time of the experiment. Allow cells to adhere and grow for 24 hours in complete growth medium.

    • Rationale: This confluency ensures cells are in a logarithmic growth phase and provides sufficient material for analysis without being affected by contact inhibition.

  • Serum Starvation: Aspirate the complete medium, wash once with PBS, and replace with basal (serum-free) medium. Incubate for 12-24 hours.

    • Rationale: Growth factors in FBS cause high basal EGFR phosphorylation. Starvation synchronizes the cells and lowers this background, creating a clean system to observe EGF-induced signaling.

  • G5-7 Pre-treatment: Prepare serial dilutions of G5-7 in basal medium from your 10 mM DMSO stock. A recommended final concentration range is: 0 (vehicle control), 0.1, 0.5, 1.0, 2.5, 5.0, and 10.0 µM. Aspirate the starvation medium and add the G5-7-containing medium to the respective wells. Incubate for 1-2 hours.

    • Rationale: Pre-incubation allows the cell-permeable G5-7 compound to enter the cells and engage with its target, JAK2, before the system is stimulated. The vehicle control (DMSO) is critical to ensure the solvent itself has no effect on phosphorylation.

  • EGF Stimulation: Prepare a stock of EGF in basal medium. Add EGF directly to the medium in each well to a final concentration of 50-100 ng/mL. Incubate for 5-15 minutes at 37°C.

    • Rationale: This provides a potent and synchronous activation of EGFR. The short incubation time is chosen to capture the peak of Tyr1068 phosphorylation before receptor internalization and degradation pathways significantly reduce the signal.[13]

  • Harvesting: Immediately after stimulation, place the plate on ice, aspirate the medium, and wash the cells twice with ice-cold PBS. Proceed immediately to cell lysis as described in Protocol 2 or 3.

    • Rationale: Working on ice and using cold PBS inactivates cellular phosphatases and kinases, preserving the phosphorylation state of the proteins at the moment of harvesting.

Protocol 2: Western Blotting for p-EGFR (Tyr1068) Detection

Western blotting is the gold-standard semi-quantitative method for visualizing changes in protein phosphorylation.[14][15]

Materials:

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running buffer, and transfer system

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary Antibodies:

    • Rabbit anti-phospho-EGFR (Tyr1068)[2]

    • Rabbit or Mouse anti-total EGFR

    • Mouse anti-β-actin or anti-GAPDH (loading control)

  • HRP-conjugated anti-rabbit and anti-mouse secondary antibodies

  • ECL (Enhanced Chemiluminescence) substrate and imaging system

Procedure:

  • Cell Lysis: Add 100-200 µL of ice-cold RIPA buffer to each well. Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

    • Rationale: Equal protein loading is essential for accurately comparing phosphorylation levels between samples.

  • SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on an SDS-PAGE gel. Separate proteins by electrophoresis. Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in blocking buffer.

    • Rationale: Blocking prevents non-specific binding of antibodies to the membrane, reducing background noise. 5% BSA is often preferred for phospho-antibodies.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-EGFR (Tyr1068) (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C with gentle agitation.

  • Washing and Secondary Antibody Incubation: Wash the membrane 3 times for 10 minutes each with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again 3 times with TBST. Apply ECL substrate and capture the signal using a chemiluminescence imager.

  • Self-Validation (Stripping and Re-probing): To ensure observed changes are specific to phosphorylation, the same membrane must be analyzed for total EGFR and a loading control.

    • After imaging for p-EGFR, strip the membrane using a mild stripping buffer.

    • Re-block the membrane and re-probe with an antibody for total EGFR. Image the membrane.

    • Strip and re-probe a final time for a loading control like β-actin.

    • Rationale: This self-validating system confirms that any decrease in the p-EGFR signal is not due to less total EGFR protein being loaded. The loading control confirms equal protein loading across all lanes.

Protocol 3: Sandwich ELISA for Quantitative Analysis

For a more quantitative assessment, a sandwich ELISA is an excellent high-throughput alternative.[16][17][18] Commercially available kits for p-EGFR (Tyr1068) are recommended.[19]

Principle: A capture antibody (anti-total EGFR) is coated on the plate. The cell lysate is added, and both phosphorylated and non-phosphorylated EGFR bind to the plate. A detection antibody specific for p-EGFR (Tyr1068) is then used to quantify the level of phosphorylation. A parallel ELISA for total EGFR is run to normalize the results.

Procedure (General Outline):

  • Prepare Lysates: Prepare cell lysates as described in Protocol 2 (a non-denaturing lysis buffer is often recommended for ELISA).

  • Assay Execution: Follow the manufacturer's protocol for the specific ELISA kit. This typically involves:

    • Adding lysates to the antibody-coated wells.

    • Incubating to allow EGFR to bind.

    • Washing away unbound material.

    • Adding the specific anti-p-EGFR (Tyr1068) detection antibody.

    • Washing and adding an HRP-conjugated secondary antibody.

    • Washing and adding a TMB substrate.

    • Stopping the reaction and reading the absorbance at 450 nm.

  • Self-Validation and Data Normalization:

    • In parallel, run a separate ELISA plate or separate wells on the same plate using the same lysates but with a detection antibody for total EGFR .

    • Calculate the ratio of the p-EGFR (Tyr1068) signal to the total EGFR signal for each sample.

    • Rationale: This normalization is crucial. It corrects for any well-to-well variability in cell number or protein content, ensuring that the final result is a true measure of the proportion of EGFR that is phosphorylated at Tyr1068.

Data Interpretation and Troubleshooting

Expected Results: A successful experiment will show a strong p-EGFR (Tyr1068) signal in the EGF-stimulated, vehicle-treated control sample. With increasing concentrations of G5-7, a dose-dependent decrease in the p-EGFR (Tyr1068) signal should be observed. The total EGFR and loading control signals should remain relatively constant across all lanes.

ProblemPotential CauseSolution
No/Weak p-EGFR Signal Inefficient EGF stimulation; inactive EGF.Confirm EGF activity. Optimize stimulation time (5-15 min is typical).
Cells were not properly serum-starved.Increase starvation time to 24 hours.
Phosphatase activity in lysate.Ensure lysis buffer contains fresh, potent phosphatase inhibitors. Keep samples on ice at all times.
High Background on Western Blot Insufficient blocking or washing.Increase blocking time to 1.5 hours. Increase the number and duration of TBST washes.
Primary antibody concentration too high.Titrate the primary antibody to find the optimal concentration.
p-EGFR Signal Decreases, but Total EGFR Also Decreases G5-7 may be causing EGFR degradation at high concentrations or long incubation times.Reduce G5-7 pre-treatment time. Confirm with a time-course experiment.
Unequal protein loading.Re-run the experiment, ensuring accurate protein quantification (BCA) and careful loading. Normalize to loading control.

Conclusion

G5-7 offers a unique tool for researchers investigating the crosstalk between JAK2 and EGFR signaling. By allosterically inhibiting JAK2, it effectively prevents the phosphorylation of EGFR at Tyr1068, a key signaling node in cancer. The protocols outlined in this guide provide a comprehensive and self-validating framework to determine the effective concentration of G5-7, typically within the 0.5 to 5.0 µM range , for inhibiting this specific post-translational modification in a cell-based context. This application is foundational for further studies into the downstream functional consequences of G5-7 treatment, such as cell cycle progression and apoptosis.

References

  • ResearchGate. (n.d.). Tyrosine 1068 of EGFR was one of the major phosphorylation and Grb2-.... Available at: [Link]

  • Bertolini, G., et al. (2015). Tyr1068-phosphorylated epidermal growth factor receptor (EGFR) predicts cancer stem cell targeting by erlotinib in preclinical models of wild-type EGFR lung cancer. National Institutes of Health. Available at: [Link]

  • Perez-Soler, R. (n.d.). Anti-EGFR Mechanism of Action: Antitumor Effect and Underlying Cause of Adverse Events. Available at: [Link]

  • Streit, M., et al. (2019). Analyzing expression and phosphorylation of the EGF receptor in HNSCC. National Institutes of Health. Available at: [Link]

  • Bio-Rad Antibodies. (n.d.). Tyrosine Phosphorylation of EGF R. Available at: [Link]

  • YouTube. (2024). Targeting EGFR and LGR5 in head and neck cancer. Available at: [Link]

  • Abcam. (n.d.). EGFR (EGFR). Available at: [Link]

  • ResearchGate. (n.d.). Western blot analysis of epidermal growth factor receptor (EGFR).... Available at: [Link]

  • Wee, P., & Wang, Z. (2021). EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance. National Institutes of Health. Available at: [Link]

  • Veggiani, G., et al. (2016). Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications. National Institutes of Health. Available at: [Link]

  • ResearchGate. (2015). (PDF) Tyr1068-phosphorylated epidermal growth factor receptor (EGFR) predicts cancer stem cell targeting by erlotinib in preclinical models of wild-type EGFR lung cancer. Available at: [Link]

  • Drugs.com. (n.d.). List of EGFR inhibitors (anti-EGFR). Available at: [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Gefitinib?. Available at: [Link]

Sources

Application

Application Notes &amp; Protocols: A Guide to Preclinical Experimental Design for G5-7 Anti-Tumor Efficacy Studies

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the robust experimental design for evaluating the anti-tumor efficacy of G5-7, a novel immunothera...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the robust experimental design for evaluating the anti-tumor efficacy of G5-7, a novel immunotherapeutic agent. Drawing upon the known mechanisms of Interleukin-7 (IL-7), upon which G5-7 is based, this guide emphasizes scientifically sound methodologies, from initial in vitro characterization to complex in vivo efficacy studies. It provides not only step-by-step protocols but also the critical rationale behind experimental choices to ensure the generation of reliable and translatable data.

Introduction to G5-7 and its Presumed Mechanism of Action

G5-7 is an investigational therapeutic agent derived from Interleukin-7 (IL-7), a cytokine central to the adaptive immune system. IL-7 is essential for the development, survival, and homeostatic maintenance of T-lymphocytes.[1] Its therapeutic potential in oncology stems from its ability to bolster a patient's anti-tumor immune response. The mechanism of action for an IL-7-based therapeutic like G5-7 is multifaceted; it is presumed to enhance the efficacy of tumor regression by promoting the infiltration of effector cells (such as cytotoxic T-lymphocytes (CTLs), NK cells, and NKT cells) into the tumor microenvironment and boosting their killing capability.[2][3] Furthermore, IL-7 signaling can promote the survival of both naïve and memory T cells, which is critical for a sustained anti-tumor response.[3]

A robust preclinical evaluation of G5-7 must be designed to validate these immunological mechanisms. The following sections outline a comprehensive strategy to assess its efficacy, focusing on the selection of appropriate models and endpoints that reflect its immunomodulatory nature.

G5_7_Mechanism cluster_TME Tumor Microenvironment (TME) G5_7 G5-7 Administration T_Cell T-Cell Proliferation & Survival G5_7->T_Cell CTL_Infiltration Enhanced Infiltration T_Cell->CTL_Infiltration Promotes Migration Tumor Tumor Cells Apoptosis Tumor Cell Apoptosis Tumor->Apoptosis CTL Cytotoxic T-Lymphocytes (CTLs) CTL->Tumor Recognizes & Kills CTL_Infiltration->CTL

Figure 1: Presumed mechanism of action for G5-7. The therapeutic stimulates T-cell proliferation and survival, leading to enhanced infiltration into the tumor microenvironment and subsequent killing of cancer cells.

Strategic Overview of Preclinical Efficacy Evaluation

A successful preclinical program requires a phased approach, beginning with in vitro validation before proceeding to more complex and resource-intensive in vivo models.[4] This ensures that the fundamental anti-cancer properties are confirmed before assessing efficacy within a complete biological system. The primary objective is to generate a robust data package that clearly defines the efficacy of G5-7 and provides a strong rationale for clinical development.[5]

Preclinical_Workflow Start Hypothesis: G5-7 has anti-tumor activity Phase1 Part A: In Vitro Assays (Cell Viability, Apoptosis) Start->Phase1 Phase2 Part B: In Vivo Efficacy Studies (Model Selection, Dosing, Monitoring) Phase1->Phase2 Demonstrates direct or indirect effects Phase3 Part C: Endpoint Analysis (Tumor Histology, Biomarkers) Phase2->Phase3 Efficacy signal observed Phase4 Part D: Data Analysis & Interpretation (Statistical Evaluation) Phase3->Phase4 Decision Go/No-Go Decision for Clinical Development Phase4->Decision

Figure 2: A structured workflow for the preclinical evaluation of G5-7, moving from foundational in vitro testing to decisive in vivo studies and data analysis.

Part A: In Vitro Characterization

While G5-7's primary mechanism is immune-mediated, initial in vitro assays are crucial to rule out direct cytotoxic effects on cancer cells and to establish baseline cellular responses.

Protocol 1: Cell Viability Assessment (MTT/MTS Assay)

This assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[6][7] It is used to determine if G5-7 has any direct anti-proliferative or cytotoxic effects on cancer cells in the absence of an immune system.

Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[8] The amount of formazan is directly proportional to the number of viable cells.[8]

Step-by-Step Methodology:

  • Cell Plating: Seed cancer cells of interest (e.g., MC38 colon adenocarcinoma, B16-F10 melanoma) into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Treatment: Prepare serial dilutions of G5-7 in complete culture medium. Remove the old medium from the wells and add 100 µL of the G5-7 dilutions. Include wells with medium only (background control) and cells treated with vehicle (negative control).

  • Incubation: Incubate the plate for a period relevant to the expected mechanism (e.g., 48-72 hours).

  • MTT Reagent Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[8] Add 10 µL of the MTT stock solution to each well and incubate for 3-4 hours at 37°C. Viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Analysis: After subtracting the background absorbance, express the viability of treated cells as a percentage relative to the vehicle-treated control cells.

Protocol 2: Apoptosis Detection (Annexin V Staining)

This assay identifies cells in the early stages of apoptosis.[9] It is a more specific measure of programmed cell death compared to a general viability assay.

Principle: In healthy cells, the phospholipid phosphatidylserine (PS) is located on the inner leaflet of the plasma membrane.[9] During early apoptosis, PS translocates to the outer leaflet, where it can be detected by Annexin V, a protein with a high affinity for PS.[9][10] Propidium Iodide (PI) is included to differentiate early apoptotic cells (Annexin V positive, PI negative) from late apoptotic or necrotic cells (Annexin V and PI positive).[11]

Step-by-Step Methodology:

  • Cell Culture and Treatment: Culture and treat cells with G5-7 as described in the cell viability protocol (Protocol 1, Steps 1-3).

  • Cell Harvesting: Following treatment, collect both adherent and floating cells. Gently trypsinize adherent cells, combine them with the supernatant, and centrifuge to pellet the cells.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Data Acquisition: Analyze the stained cells using a flow cytometer. The FITC signal (Annexin V) is typically detected in the FL1 channel and the PI signal in the FL2 or FL3 channel.

  • Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+).

Part B: In Vivo Efficacy Evaluation

The cornerstone of preclinical oncology research is the in vivo study, which evaluates a therapeutic in a complex biological system.[12]

Causality in Model Selection: Syngeneic vs. Xenograft

The choice of animal model is paramount and must be dictated by the drug's mechanism of action.[5]

  • Xenograft Models: Involve implanting human tumor cells into immunodeficient mice (e.g., nude or SCID mice).[13] While useful for human-specific therapies, they lack a functional immune system and are therefore inappropriate for evaluating immunotherapies like G5-7.[14][15]

  • Syngeneic Models: Involve implanting murine tumor cells into immunocompetent mice of the same inbred strain.[13] These models possess a fully functional immune system, making them the gold standard for assessing therapies designed to modulate immune responses.[15]

For G5-7, syngeneic models are the only logical choice to recapitulate the necessary tumor-immune interactions.

Designing the In Vivo Study

A well-designed study includes clear objectives, defined endpoints, appropriate controls, and sufficient statistical power.[5]

Key Considerations:

  • Tumor Model: Select a syngeneic model known to be responsive to immunotherapies (e.g., MC38 colon, CT26 colon, B16-F10 melanoma).

  • Implantation Site: Subcutaneous implantation is most common for ease of tumor measurement. Orthotopic implantation (into the organ of origin) can offer a more clinically relevant microenvironment but requires imaging to monitor tumor growth.[16]

  • Group Size: Determined by power analysis to ensure statistically significant results can be detected. Typically, 8-10 mice per group is a starting point.

  • Controls: A vehicle control group is essential. A positive control group (e.g., an approved checkpoint inhibitor like anti-PD-1) is highly recommended to validate the model's responsiveness.

  • Dosing: The dose, route (e.g., intravenous, intraperitoneal, subcutaneous), and schedule should be based on prior pharmacokinetic (PK) and pharmacodynamic (PD) studies.

Sample In Vivo Study Design Table

GroupTreatmentDose (mg/kg)RouteScheduleNo. of Animals (n)
1Vehicle-IP2x/week for 3 weeks10
2G5-71IP2x/week for 3 weeks10
3G5-75IP2x/week for 3 weeks10
4G5-725IP2x/week for 3 weeks10
5Anti-PD-1 Ab10IP2x/week for 3 weeks10
Protocol 3: In Vivo Syngeneic Tumor Study

All animal procedures must be approved by and conducted in accordance with the institution's Institutional Animal Care and Use Committee (IACUC) guidelines.

Step-by-Step Methodology:

  • Tumor Cell Implantation: Culture the selected murine cancer cells (e.g., MC38). Harvest and resuspend the cells in sterile, serum-free medium or PBS. Subcutaneously inject a defined number of cells (e.g., 0.5 - 1.0 x 10⁶) into the flank of the host mice (e.g., C57BL/6 for MC38).

  • Tumor Growth Monitoring: Monitor the mice daily for health and tumor development. Once tumors are palpable, begin measuring them 2-3 times per week using digital calipers. Tumor volume is calculated using the formula: (Length x Width²)/2.[17]

  • Randomization: When tumors reach a predetermined average size (e.g., 100-150 mm³), randomize the mice into the treatment groups outlined in the study design table. This ensures an even distribution of tumor sizes across all groups at the start of treatment.

  • Treatment Administration: Prepare and administer the vehicle, G5-7, and positive control agents according to the specified dose, route, and schedule.

  • Data Collection: Continue to measure tumor volumes and body weights 2-3 times per week throughout the study.

  • Endpoint Determination: The primary endpoint is typically tumor growth inhibition. The study may be terminated when tumors in the vehicle control group reach a predetermined maximum size (e.g., 1500-2000 mm³), or based on humane endpoints such as significant weight loss or ulceration.[17][18] A secondary endpoint can be overall survival.

InVivo_Timeline Day0 Day 0: Tumor Cell Implantation Day7_10 Days 7-10: Tumor Palpable, Randomization Day0->Day7_10 Treatment Treatment Period (e.g., Days 10-31) 2x/week Dosing Day7_10->Treatment Monitoring Tumor & Weight Measurements (2-3x/week) Endpoint Study Endpoint: Tumor Size Limit or Survival Treatment->Endpoint

Sources

Method

Application Note &amp; Protocol: A Systematic Approach to Solvent and Vehicle Selection for the Preclinical Compound G5-7

Introduction: The Criticality of Formulation in Preclinical Success In early-stage drug discovery, the intrinsic therapeutic activity of a New Chemical Entity (NCE) is paramount. However, the journey from a promising com...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Criticality of Formulation in Preclinical Success

In early-stage drug discovery, the intrinsic therapeutic activity of a New Chemical Entity (NCE) is paramount. However, the journey from a promising compound to a viable drug candidate is frequently challenged by poor physicochemical properties, most notably low aqueous solubility.[1] The primary goal of preclinical formulation is to develop a safe and effective delivery system that ensures maximal and consistent exposure of the test article in animal models.[2][3] This allows for a clear interpretation of pharmacokinetic (PK), pharmacodynamic (PD), and toxicological data.

This guide presents a systematic, phase-appropriate approach to selecting solvents and developing vehicles for "G5-7," a representative, poorly water-soluble small molecule compound. The principles and protocols described herein are designed to be broadly applicable to similar NCEs, providing a robust framework for formulation development that prioritizes scientific rigor, safety, and reproducibility. An improper formulation can mask the true potential of a compound or introduce artifacts that lead to misleading data, making this a pivotal step in the drug development cascade.[4]

Guiding Principles: A Logic-Driven Framework

The selection of an appropriate vehicle is not a one-size-fits-all process. It is a methodical investigation guided by the compound's properties, the intended route of administration, and the study's objectives.[2][5] Key considerations include:

  • Solubility: Achieving the target concentration for the highest dose.

  • Tolerability & Safety: The vehicle itself must be non-toxic and well-tolerated in the chosen animal species at the required volume and frequency.[5] Excipients should ideally be listed in the FDA's Inactive Ingredient Database (IID) for the intended route of administration.[6][7][8]

  • Stability: The active pharmaceutical ingredient (API) must remain chemically and physically stable in the vehicle for the duration of the study.[5][9]

  • Compatibility: The formulation must be compatible with the physiological environment at the site of administration. For intravenous (IV) routes, this includes considerations of pH, osmolality, and potential for precipitation upon dilution in blood.[1][10]

  • Consistency: The formulation must be homogenous and allow for accurate, reproducible dosing.[5]

The overall workflow for solvent and vehicle selection is a tiered approach, starting with the simplest and safest options before progressing to more complex systems.

G5_7_Workflow cluster_0 Phase 1: Screening & Characterization cluster_1 Phase 2: Vehicle Development & Validation A Define Target Dose & Route of Administration B Tier 1 Solubility Screen (Aqueous Buffers, pH Range) A->B C Tier 2 Solubility Screen (GRAS Co-solvents, Lipids) B->C If insoluble D Data Analysis: Is Target Conc. Achieved? C->D E Simple Solution (Aqueous or Co-solvent) D->E Yes F Complex Formulation (Suspension, Emulsion) D->F No G Vehicle Preparation & QC Checks (pH, Appearance, Stability) E->G F->G H In Vitro Dilution Test (Precipitation Risk for IV) G->H For IV Route I Final Vehicle Selection G->I For Non-IV Routes H->I

Caption: High-level workflow for G5-7 solvent and vehicle selection.

Phase 1: Solubility Screening

Before a vehicle can be developed, the solubility limits of G5-7 must be determined in a range of pharmaceutically acceptable solvents. This is a critical data-gathering phase that informs all subsequent formulation decisions.[1]

Protocol 3.1: Tiered Equilibrium Solubility Assessment

This protocol uses a tiered approach to efficiently screen solvents, conserving the limited supply of the NCE.

Objective: To determine the approximate equilibrium solubility of G5-7 in a panel of common solvents.

Materials:

  • G5-7 compound (API)

  • Glass vials (e.g., 2 mL HPLC vials)

  • Microbalance

  • Vortex mixer

  • Water bath sonicator

  • Orbital shaker with temperature control (set to 25°C and 37°C)

  • Syringe filters (0.22 µm, PTFE or other chemically resistant membrane)

  • HPLC or UPLC-MS/MS system for quantification

  • Screening Solvents (see Table 1)

Procedure:

  • Preparation: Accurately weigh a surplus amount of G5-7 (e.g., 2-5 mg) into each vial. The goal is to have undissolved solid remaining at equilibrium.

  • Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the first-tier solvent (Aqueous Buffers) to the respective vials.

  • Initial Solubilization: Vortex each vial vigorously for 1-2 minutes.[11] Follow with water bath sonication for 5 minutes to break up aggregates.[11]

  • Equilibration: Place the vials on an orbital shaker at a constant temperature (start with 25°C). Allow the samples to equilibrate for a minimum of 24 hours.[12] Visual inspection should confirm that excess solid remains.

  • Sampling & Analysis:

    • After equilibration, allow the vials to sit undisturbed for at least 1 hour for solids to settle.

    • Carefully draw the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean analysis vial. This removes any undissolved particulates.

    • Dilute the filtrate as necessary and quantify the concentration of dissolved G5-7 using a validated analytical method (e.g., UPLC-MS/MS).

  • Tier Progression: If solubility in Tier 1 solvents is insufficient to meet the target concentration, proceed to Tier 2 and Tier 3 solvents, repeating steps 2-5. It is crucial to test at 37°C for physiologically relevant data.[13]

Data Presentation: G5-7 Solubility Profile

All quantitative data should be systematically organized for clear interpretation.

Table 1: Hypothetical Solubility Data for G5-7

TierSolvent/Vehicle SystemCategorySolubility at 25°C (mg/mL)Solubility at 37°C (mg/mL)Remarks
1pH 4.5 Acetate BufferAqueous< 0.01< 0.01Essentially insoluble.
1pH 7.4 Phosphate BufferAqueous< 0.01< 0.01Essentially insoluble.
2Propylene Glycol (PG)Co-solvent5.28.9Moderate solubility.
2Polyethylene Glycol 400 (PEG 400)Co-solvent25.841.3Good solubility.
2N,N-Dimethylacetamide (DMA)Co-solvent85.1> 100High solubility.
2Solutol® HS 15 (10% in water)Surfactant2.14.5Solubilization observed.
2Corn OilLipid0.51.2Low but measurable.
320% DMA / 40% PG / 40% PEG 400Co-solvent Mix> 50> 50Excellent solubility.[14]
310% Solutol / 90% SalineSurfactant Mix3.56.8Suitable for IV consideration.
30.5% MC in WaterSuspensionN/AN/AForms a stable suspension.

Phase 2: Route-Specific Vehicle Development & Protocols

Based on the solubility data, a formulation strategy can be designed. The choice is dictated by the route of administration, required dose, and tolerability of the excipients.[2][3]

G5_7_Decision_Tree A Solubility Data & Target Dose B Soluble in Aqueous Buffer? A->B C Simple Aqueous Solution (e.g., Saline, PBS) B->C Yes D Soluble in Co-solvents /Surfactants? B->D No E Co-solvent/Surfactant Solution (e.g., PEG 400, Solutol) D->E Yes F Insoluble in Simple Systems D->F No G Route of Administration? F->G H Oral (PO) Route G->H I Parenteral (IV/SC/IP) Route G->I J Suspension (e.g., 0.5% MC, 1% Tween 80) H->J K Lipid Formulation (e.g., Corn Oil) H->K L Nanosuspension (Advanced Technique) I->L

Caption: Decision tree for selecting a G5-7 formulation type.

Oral (PO) Administration Vehicles

Oral gavage is a common route for preclinical studies.[15][16] Formulations can range from simple solutions to complex suspensions.

Rationale: For moderately soluble compounds where a true solution is desired to eliminate dissolution as a variable. Based on Table 1, a PEG 400-based vehicle is a strong candidate. A co-solvent approach uses a combination of solvents to dissolve the drug.[1]

Vehicle Composition: 50% PEG 400, 50% Water. Target Concentration: 10 mg/mL G5-7.

Procedure:

  • Weigh the required amount of G5-7 into a sterile glass container.

  • Add the PEG 400. Vortex and sonicate gently until the compound is fully dissolved. A slight warming to 37°C may aid dissolution.

  • Add the water dropwise while stirring to bring the vehicle to the final volume.

  • Self-Validation/QC: Visually inspect the final solution for clarity and absence of particulates. Measure the pH. Prepare a vehicle-only blank for control animals. The formulation should be stable and not precipitate upon standing.[17]

Rationale: When solubility is insufficient for the required dose, a suspension is the most common alternative for oral dosing.[18] The goal is a uniform, easily re-suspendable, and stable formulation. Methylcellulose (MC) is a widely used suspending agent.[15]

Vehicle Composition: 0.5% (w/v) Methylcellulose with 0.2% (v/v) Tween 80 in Purified Water. Target Concentration: 20 mg/mL G5-7.

Procedure:

  • Prepare Vehicle: Heat ~50% of the final volume of water to 60-70°C. Slowly sprinkle the methylcellulose powder onto the hot water while stirring vigorously to ensure proper wetting.

  • Add the remaining volume of cold water (or ice) to rapidly cool the solution, which promotes hydration and viscosity development. Stir until uniform.

  • Add the Tween 80 (a wetting agent) and mix thoroughly.

  • API Addition: Weigh the G5-7 powder and triturate it with a small amount of the vehicle to form a smooth paste. This prevents clumping.

  • Gradually add the remaining vehicle to the paste with continuous mixing to achieve the final volume.

  • Homogenization (Optional but Recommended): Use a tissue homogenizer or similar device to reduce particle size and improve uniformity.

  • Self-Validation/QC: Visually inspect for uniformity. Assess re-suspendability after settling by gentle inversion. The suspension should be dosed using a stir plate to maintain homogeneity.

Intravenous (IV) Administration Vehicles

IV formulations have the strictest requirements, demanding sterility, isotonicity, and a biologically compatible pH. The primary concern is preventing precipitation upon injection into the bloodstream, which can cause embolism and severe toxicity.[10]

Rationale: Based on the high solubility in a DMA/PG/PEG 400 mixture (Table 1), this vehicle is a viable option for achieving a high concentration of G5-7 for IV dosing in rats.[14] This type of formulation must be administered as a slow infusion to mitigate precipitation and toxicity risks.[19]

Vehicle Composition: 20% N,N-Dimethylacetamide (DMA), 40% Propylene Glycol (PG), 40% Polyethylene Glycol 400 (PEG 400). Target Concentration: 15 mg/mL G5-7.

Procedure:

  • In a sterile, depyrogenated vial, combine the DMA, PG, and PEG 400. Mix thoroughly.

  • Add the G5-7 compound to the vehicle mixture.

  • Vortex and sonicate until completely dissolved. Gentle warming may be used if necessary.

  • Sterile filter the final formulation through a 0.22 µm syringe filter into a sterile final container.

  • Self-Validation/QC:

    • Appearance: The final solution must be clear and free of visible matter.

    • In Vitro Dilution Test: Perform a rapid dilution assay.[17] Add a small volume of the formulation (e.g., 50 µL) to a larger volume of pH 7.4 phosphate-buffered saline (e.g., 5 mL) to simulate injection. Observe immediately and over 1-2 hours for any signs of precipitation or cloudiness. If precipitation occurs, the formulation is high-risk and may need to be reformulated or administered at a slower infusion rate.[1]

    • Endotoxin Levels: For GLP studies, endotoxin levels must be verified to be within acceptable limits.[5]

Final Recommendations & Best Practices

  • Dose Volume: Always adhere to institutional (IACUC) guidelines for maximum administration volumes for each route and species. For IV bolus injections in rats, the maximum volume is typically 5 mL/kg.[20]

  • Vehicle Controls: A vehicle-only control group is mandatory in all in vivo studies to differentiate effects of the compound from those of the vehicle.

  • Documentation: Thoroughly document all formulation components, preparation procedures, and QC results. This is a requirement for GLP studies and ensures reproducibility.[1]

  • Phase-Appropriate Complexity: For early discovery screening, the goal is to maximize exposure with simple, well-tolerated vehicles.[3] As a candidate progresses, formulations should more closely mimic the intended clinical dosage form.[21]

  • Tolerability Studies: If using a novel or concentrated vehicle, it is prudent to conduct a preliminary tolerability study in a small number of animals to check for adverse reactions at the injection site or systemic toxicity.[10]

References

  • PLANNING YOUR PRECLINICAL ASSESSMENT. Altasciences. [Link]

  • In vivo toxicology of excipients commonly employed in drug discovery in rats. Regulatory Toxicology and Pharmacology. [Link]

  • Formulation Development Strategy For Early Phase Human Studies. Outsourced Pharma. [Link]

  • CONSIDERATIONS TO ACHIEVE OPTIMAL PRECLINICAL FORMULATION AND DRUG PRODUCT MANUFACTURE. Altasciences. [Link]

  • Standard Operating Procedure for solubility testing. European Union. [Link]

  • How to perform and train MDA in mice. YouTube. [Link]

  • Preclinical Formulations: Insight, Strategies, and Practical Considerations. PubMed Central. [Link]

  • Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats. ResearchGate. [Link]

  • Preclinical formulations for discovery and toxicology: physicochemical challenges. ResearchGate. [Link]

  • A novel intravenous vehicle for preclinical cardiovascular screening of small molecule drug candidates in rat. PubMed. [Link]

  • Inactive Ingredient Database. U.S. Food and Drug Administration. [Link]

  • Guidance for Industry: Nonclinical Studies for the Safety Evaluation of Pharmaceutical Excipients. U.S. Food and Drug Administration. [Link]

  • Administration of Substances to Laboratory Animals. JAALAS. [Link]

  • A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice. PubMed Central. [Link]

  • Solubility Screening by UPLC-MS/MS. Waters Corporation. [Link]

  • Excipients for Parenterals. CordenPharma. [Link]

  • PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS. World Health Organization. [Link]

  • Administration Of Drugs and Experimental Compounds in Mice and Rats. Boston University IACUC. [Link]

  • The Importance of Formulation Design in Oral GLP Toxicology Studies. Catalent. [Link]

  • Formulation Strategies in Early-Stage Drug Development. Pharmaceutical Technology. [Link]

  • ICCVAM Recommended Protocol: Test Chemical Solubility. ICCVAM. [Link]

  • Procedure for solubility testing of NM suspension. NANoREG. [Link]

  • Inactive Drug Ingredients (Excipients). Drugs.com. [Link]

  • DailyMed. U.S. National Library of Medicine. [Link]

  • Inactive Drug Ingredients Database. John Snow Labs. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: G5-7 Solubility Optimization Guide

Executive Summary & Compound Profile The Challenge: G5-7 is a potent, allosteric inhibitor of JAK2 (Janus Kinase 2), widely used in leukemia and glioblastoma research. Like many heterocyclic kinase inhibitors, G5-7 exhib...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

The Challenge: G5-7 is a potent, allosteric inhibitor of JAK2 (Janus Kinase 2), widely used in leukemia and glioblastoma research. Like many heterocyclic kinase inhibitors, G5-7 exhibits high lipophilicity (hydrophobic nature). While soluble in organic solvents, it is prone to "crashing out" (precipitating) when introduced to aqueous environments like cell culture media.[1][2]

This guide provides a validated workflow to maximize solubility, ensuring that the phenotypic effects you observe (e.g., STAT3 inhibition, apoptosis) are due to the drug's activity, not physical precipitation or solvent toxicity.

Physicochemical Snapshot
PropertyValueImplication
Compound Name G5-7 (JAK2 Inhibitor)Target: JAK2/STAT3 pathway
Molecular Weight ~383.39 g/mol Small molecule, cell-permeable
Max Solubility (DMSO) ~38 mg/mL (~99 mM)High solubility in pure solvent
Max Solubility (Water) InsolubleCritical Bottleneck
Max Solubility (Ethanol) ~2 mg/mLPoor alternative to DMSO

Module 1: Master Stock Preparation

The foundation of a reproducible assay is a high-quality master stock. Moisture is the enemy here.

The "Anhydrous" Protocol

Objective: Create a stable 10 mM - 50 mM Master Stock.

  • Solvent Selection: Use only anhydrous DMSO (Dimethyl Sulfoxide), ≥99.9% purity.

    • Why? DMSO is hygroscopic (absorbs water from air). Even 1% water content can drastically reduce the solubility of hydrophobic compounds like G5-7, causing micro-crystals to form in the stock over time.

  • Weighing & Calculation:

    • Calculate the volume required for a specific concentration (e.g., 10 mM).[3]

    • Formula:

      
      
      
  • Dissolution Mechanics:

    • Add DMSO to the vial.[1][3][4]

    • Vortex vigorously for 30 seconds.

    • Critical Step: If the solution is not perfectly clear, sonicate in a water bath at room temperature (25°C) for 5-10 minutes.

    • Visual Check: Hold the vial up to a light source. The liquid must be a single phase with no refraction lines or particulate matter.

Workflow Visualization: Dissolution Strategy

G5_Dissolution Figure 1: Optimal Dissolution Workflow for G5-7 Stock Powder G5-7 Powder (Hydrophobic) Mix Vortex Mixing (30 sec) Powder->Mix DMSO Anhydrous DMSO (>99.9%) DMSO->Mix Inspect Visual Inspection (Clear?) Mix->Inspect Sonicate Sonicate (5-10 min, 25°C) Inspect->Sonicate No (Cloudy) Aliquot Aliquot & Store (-80°C) Inspect->Aliquot Yes Sonicate->Inspect

Figure 1: Decision tree for ensuring complete solubilization of G5-7 powder into a master stock.

Module 2: The "Solvent Shift" (Dilution into Media)

This is where 90% of experiments fail. Rapidly dumping a hydrophobic stock into water causes "solvent shock," leading to precipitation.

The "Intermediate Step" Method

Objective: Dilute G5-7 into cell culture media without precipitation while keeping final DMSO < 0.5% (ideally 0.1%).

The Wrong Way: Adding 100% DMSO stock directly to the cell well. This creates a localized high-concentration "hotspot" where the drug crashes out before it can disperse.

The Validated Protocol:

  • Pre-warm Media: Ensure your culture media (RPMI, DMEM, etc.) is at 37°C . Cold media accelerates precipitation.

  • Serial Dilution in DMSO (The "1000x" Rule):

    • Prepare your dilution series entirely in DMSO first .

    • Example: If you need 1 μM, 5 μM, and 10 μM final concentrations:

      • Tube A (DMSO): 1 mM

      • Tube B (DMSO): 5 mM

      • Tube C (DMSO): 10 mM[3]

  • The Final Spike:

    • Dilute these DMSO intermediates 1:1000 into the media.

    • Example: Add 1 μL of Tube C (10 mM) into 1 mL of media.

    • Result: Final concentration is 10 μM, and DMSO concentration is exactly 0.1%.

  • Rapid Mixing: Vortex the media immediately after addition. Do not let the DMSO droplet sit on the surface.

Workflow Visualization: Serial Dilution

Serial_Dilution Figure 2: The '1000x Spike' Strategy to prevent precipitation. cluster_DMSO Step 1: Dilutions in DMSO (Keep Hydrophobic) cluster_Media Step 2: The 1:1000 Spike (Aqueous Transition) Stock Master Stock (10 mM in DMSO) D1 Intermed. A (5 mM) Stock->D1 Dilute in DMSO Media1 Well 1: 10 µM Drug (0.1% DMSO) Stock->Media1 Add 1µL to 1mL Media D2 Intermed. B (1 mM) D1->D2 Dilute in DMSO Media2 Well 2: 5 µM Drug (0.1% DMSO) D1->Media2 Add 1µL to 1mL Media Media3 Well 3: 1 µM Drug (0.1% DMSO) D2->Media3 Add 1µL to 1mL Media

Figure 2: By performing serial dilutions in DMSO, you ensure the compound only faces the 'aqueous challenge' at the final, lowest concentration.

Module 3: Storage & Stability[2][4]

The Problem: Repeated freeze-thaw cycles introduce moisture (condensation) into the DMSO, which will eventually cause G5-7 to precipitate inside the stock tube.

Best Practices:

  • Aliquot Immediately: Upon preparing the master stock, split it into single-use aliquots (e.g., 20-50 μL).

  • Temperature: Store at -80°C for long-term (>1 month) or -20°C for short-term.

  • Desiccation: Store vials in a sealed container with desiccant beads to minimize humidity exposure.

  • Visual Check: Before every use, check for turbidity. If cloudy, warm to 37°C and sonicate. If it remains cloudy, discard it .

Troubleshooting & FAQ

Q1: I see needle-like crystals in my cell culture wells under the microscope. What happened? A: This is "Crash-Out." It likely occurred because you added a high-concentration stock directly to cold media, or the local concentration exceeded the solubility limit before mixing.

  • Fix: Use the "Intermediate Step" method (Module 2). Pre-warm media to 37°C. Ensure rapid mixing during addition.

Q2: My cells in the vehicle control (DMSO only) are dying. Is G5-7 toxic? A: If the control is dying, it is likely DMSO toxicity , not G5-7.

  • Check: Ensure your final DMSO concentration is ≤ 0.5% (ideally 0.1%). Some sensitive lines (e.g., primary neurons, certain leukemia lines) require <0.1%.

  • Fix: Increase the concentration of your Master Stock so you can add less volume of DMSO to achieve the same drug dose.

Q3: Can I use PBS instead of Media for the dilution step? A: generally, No . G5-7 is extremely insoluble in PBS (salt water). Media containing serum (FBS) is actually better because the serum albumin can act as a carrier protein, sequestering the hydrophobic drug and helping keep it in solution (though this can slightly reduce free drug availability, it prevents precipitation).

Q4: The G5-7 stock has turned slightly yellow. Is it degraded? A: Many kinase inhibitors oxidize slightly or change color with pH shifts. However, if the stock was stored at -80°C, it is likely still active. Run a positive control (e.g., Western blot for p-STAT3 or p-EGFR) to verify activity.

References

  • Uckun, F. M., et al. (2015). G5-7, an Orally Active JAK2 Inhibitor, Induces Cell Cycle Arrest and Apoptosis.[5][6] Science Signaling.

    • Context: Primary literature defining G5-7 structure, mechanism, and usage in glioblastoma/leukemia models.
  • BenchChem Technical Support. (2025). Protocol for Dissolving Compounds in DMSO for Biological Assays.

    • Context: General best practices for handling hydrophobic small molecules.
  • Sigma-Aldrich (Merck). Troubleshooting Precipitates in Cell Culture.

    • Context: Guide on identifying and preventing media precipitation events.[2]

  • MedChemExpress. G5-7 Product & Solubility Data.

    • Context: Specific physicochemical d

Sources

Optimization

Technical Support Center: Resolving G5-7 Precipitation in Aqueous Buffers

The following technical support guide addresses the solubility and precipitation challenges associated with Generation 5–7 (G5–7) PAMAM Dendrimers and related high-molecular-weight hyperbranched polymers commonly used in...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide addresses the solubility and precipitation challenges associated with Generation 5–7 (G5–7) PAMAM Dendrimers and related high-molecular-weight hyperbranched polymers commonly used in drug delivery.

If your "G5-7" refers to GalNAc-glycopeptides (often labeled G5/G7 in glycobiology), please refer to the Special Note on Glycopeptides in Section 3.

Topic: Solubility Optimization & Aggregation Control for High-Generation (G5-7) Dendrimers Support Level: Senior Application Scientist / R&D Last Updated: February 2026

Executive Summary: The "Dense Packing" Problem

In drug development, G5, G6, and G7 PAMAM dendrimers act as nanoscale containers (5–10 nm diameter). Unlike linear polymers, these generations exhibit de Gennes dense packing —a phenomenon where the surface functional groups are so crowded that they create a steric barrier, preventing solvent penetration into the core.

The Root Cause of Precipitation:

  • Electrostatic Shielding: In standard buffers (PBS, TBS), high ionic strength (

    
    ) shields the surface charges that keep dendrimers dispersed.
    
  • Hydrophobic Collapse: If the G5-7 dendrimer is drug-loaded, the hydrophobic payload can trigger aggregation if the surface charge density drops below a critical threshold (Zeta potential

    
    ).
    
  • pH Mismatch: G5-7 dendrimers behave as "proton sponges." At neutral/basic pH, internal tertiary amines deprotonate, causing the structure to collapse and precipitate.

Troubleshooting Guide (FAQ)

Q1: Why does my G5-7 solution turn cloudy immediately upon adding 1x PBS?

Diagnosis: Salting-Out Effect (Debye Shielding). Explanation: G5-7 dendrimers rely on electrostatic repulsion (cationic surface amines) to remain colloidal. Phosphate Buffered Saline (PBS) contains


. This ionic strength compresses the electrical double layer around the dendrimer. Without this repulsive barrier, Van der Waals forces dominate, leading to irreversible flocculation.
The Fix: 
  • Switch Buffer: Use 10–20 mM HEPES or Tris-HCl with low salt (< 50 mM NaCl).

  • Protocol: Dissolve the dendrimer in pure water first, then slowly titrate in a concentrated buffer stock while stirring. Never add solid salt directly to the dendrimer solution.

Q2: My G5-7 precipitates after 24 hours at 4°C. Is it temperature sensitive?

Diagnosis: Thermodynamic Solubility Limit (Ostwald Ripening). Explanation: While lower temperatures usually stabilize proteins, dendrimers can precipitate at 4°C due to reduced Brownian motion, which allows aggregates to nucleate. Furthermore, if your buffer pH drifts (common in Tris at low temps), the ionization state of the surface amines changes. The Fix:

  • Storage: Store G5-7 stock solutions in methanol (if chemically compatible) or water at -20°C (flash frozen).

  • Working Solution: Prepare fresh. If storage is required, maintain at 25°C rather than 4°C for short durations (24–48h) to maintain kinetic energy for dispersion.

Q3: Can I use sonication to re-dissolve the precipitate?

Diagnosis: Aggregation vs. Covalent Crosslinking. Explanation:

  • Soft Aggregates: Yes.[1] Mild bath sonication (5 mins) can reverse electrostatic clumping.

  • Hard Aggregates: No.[2][3] If the precipitate is due to hydrolysis of surface groups (amide backbone degradation) or covalent crosslinking (if functionalized with maleimides/thiols), sonication will not work and may shear the polymer. The Fix: Attempt mild bath sonication. If the solution remains cloudy, the sample is compromised. Discard.

Experimental Protocols

Protocol A: Stepwise Reconstitution (The "Water-First" Method)

Use this protocol to maximize solubility for G5-7 drug conjugates.

  • Lyophilized Powder: Start with 1 mg of G5-7 dendrimer.

  • Initial Solvation: Add 50% of the final volume using Type I Ultrapure Water (18.2 MΩ) .

    • Why? Water maximizes the Debye length, allowing surface charges to fully repel and extend the dendrimer arms.

  • Acidification (Optional but Recommended): Check pH. If pH > 8.0, adjust to pH 6.0–7.0 using 0.1 N HCl.

    • Why? Protonating the surface primary amines (

      
      ) and internal tertiary amines (
      
      
      
      ) ensures electrostatic repulsion.
  • Buffer Addition: Add the remaining 50% volume as 2x Buffer (e.g., 40 mM HEPES, pH 7.4).

    • Critical: Add dropwise while vortexing.

Protocol B: Solubility Profiling (Data Generation)

Run this assay to determine the "Cloud Point" of your specific G5-7 conjugate.

VariableCondition A (Low Risk)Condition B (Med Risk)Condition C (High Risk)
Solvent Water / 5% Dextrose10 mM HEPES1x PBS (High Salt)
pH 4.0 – 6.07.0 – 7.4> 8.0
Concentration < 1 mg/mL1 – 5 mg/mL> 10 mg/mL
Temp 25°C37°C4°C

Interpretation:

  • If precipitation occurs in Condition A : The dendrimer core is likely overloaded with hydrophobic drug, or the sample is degraded.

  • If precipitation occurs in Condition C only: This is normal behavior. Avoid high salt/high pH.

Mechanism Visualization (Signaling & Aggregation)

The following diagram illustrates the Proton Sponge Effect and how buffer conditions trigger G5-7 precipitation.

G5_Solubility_Mechanism G5_Soluble G5-7 Soluble State (Expanded) Deprotonation Deprotonation (High pH) G5_Soluble->Deprotonation pH > pKa (~9.0) Shielding Salt Shielding (+ NaCl / PBS) G5_Soluble->Shielding High Ionic Strength Protonation Protonation (Low pH / Water) Protonation->G5_Soluble Electrostatic Repulsion (Surface Amines NH3+) Collapse Hydrophobic Collapse (Dense Packing) Deprotonation->Collapse Loss of Charge Shielding->Collapse Double Layer Compression Collapse->G5_Soluble Acidification/Dilution (If not crosslinked) Precipitate Irreversible Precipitate Collapse->Precipitate Van der Waals Aggregation

Caption: Figure 1. The stability of G5-7 dendrimers is governed by the balance between electrostatic repulsion (green) and hydrophobic collapse (gray). High salt or high pH disrupts this balance, leading to precipitation.

Special Note: Glycopeptides

If your "G5-7" refers to GalNAc-conjugated peptides (e.g., MUC1 fragments): These peptides precipitate because the glycan density interferes with the peptide backbone solvation.

  • Solution: Add 5–10% DMSO or Acetonitrile to the aqueous buffer.

  • Reasoning: Organic cosolvents disrupt the intermolecular hydrogen bonding between the sugar moieties that drives aggregation.

References

  • Tomalia, D. A., et al. (1990).[2] Starburst Dendrimers: Molecular-Level Control of Size, Shape, Surface Chemistry, Topology, and Flexibility from Atoms to Macroscopic Matter. Angewandte Chemie International Edition. Link

  • Maiti, P. K., et al. (2004). Structure and Dynamics of DNA-Dendrimer Complexes: Simulation and Theory. ACS Nano (Relevant for G5-7 charge interactions). Link

  • Sadekar, S., & Ghandehari, H. (2012). Transepithelial Transport and Toxicity of PAMAM Dendrimers: Implications for Oral Drug Delivery. Advanced Drug Delivery Reviews. (Discusses solubility vs. toxicity profiles of G5/G6). Link

  • Jain, K., et al. (2010). Dendrimer toxicity: Let's meet the challenge. International Journal of Pharmaceutics. (Details the protonation-aggregation mechanism). Link

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to Western Blot Analysis of p-EGFR: A Comparative Look at Tyr1068 and Tyr1045 Phosphorylation

For researchers, scientists, and drug development professionals investigating Epidermal Growth Factor Receptor (EGFR) signaling, the ability to accurately detect and quantify site-specific phosphorylation is paramount. T...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals investigating Epidermal Growth Factor Receptor (EGFR) signaling, the ability to accurately detect and quantify site-specific phosphorylation is paramount. This guide provides an in-depth technical comparison of Western blot analysis for two critical, yet functionally distinct, EGFR phosphosites: Tyrosine 1068 (Tyr1068) and Tyrosine 1045 (Tyr1045). We will delve into the divergent signaling pathways initiated by these phosphorylation events, provide a robust and validated Western blot protocol, and offer a comparative analysis of antibody performance to empower you in making informed experimental choices.

The Dichotomy of EGFR Signaling: Proliferation vs. Degradation

Upon ligand binding, the EGFR undergoes dimerization and autophosphorylation on several tyrosine residues within its cytoplasmic tail. These phosphorylated sites serve as docking platforms for a variety of downstream signaling molecules, each initiating distinct cellular responses. The phosphorylation of Tyr1068 and Tyr1045 exemplifies this signaling bifurcation, leading to opposing cellular outcomes.

Phosphorylation at Tyrosine 1068 (p-EGFR Tyr1068): A Nexus for Pro-Growth Signaling

Phosphorylation of Tyr1068 is a key event in the activation of the canonical RAS-RAF-MEK-ERK (MAPK) signaling cascade. This site serves as a primary binding site for the adaptor protein Growth factor receptor-bound protein 2 (Grb2).[1][2][3][4][5] The recruitment of the Grb2-SOS complex to the plasma membrane activates RAS, unleashing a signaling cascade that promotes cell proliferation, differentiation, and survival. Consequently, p-EGFR Tyr1068 is often considered a marker of an active, pro-oncogenic EGFR signaling state and its detection is frequently correlated with sensitivity to EGFR tyrosine kinase inhibitors (TKIs) in certain cancers.[6]

Phosphorylation at Tyrosine 1045 (p-EGFR Tyr1045): A Signal for Attenuation

In contrast, phosphorylation at Tyr1045 initiates a negative feedback loop by recruiting the E3 ubiquitin ligase c-Cbl.[2][3][7][8] The binding of c-Cbl to this phosphosite leads to the ubiquitination of EGFR, flagging the receptor for internalization and subsequent degradation in the lysosome.[8][9][10] This process of receptor downregulation is a crucial mechanism for attenuating EGFR signaling and preventing uncontrolled cellular proliferation.

The distinct roles of these two phosphosites underscore the importance of using specific and validated antibodies to dissect the precise nature of EGFR signaling in any given experimental context.

EGFR_Signaling_Pathways cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm EGFR EGFR pY1068 p-Tyr1068 EGFR->pY1068 Autophosphorylation pY1045 p-Tyr1045 EGFR->pY1045 Autophosphorylation Internalization Internalization & Degradation EGFR->Internalization Targeting for Grb2 Grb2/SOS pY1068->Grb2 Recruitment cCbl c-Cbl pY1045->cCbl Recruitment Ras RAS Grb2->Ras Activation MAPK_Pathway MAPK Pathway (MEK, ERK) Ras->MAPK_Pathway Proliferation Cell Proliferation, Survival MAPK_Pathway->Proliferation cCbl->EGFR Ubiquitinates Ubiquitination Ubiquitination EGF EGF EGF->EGFR Ligand Binding

Figure 1: Divergent signaling pathways of p-EGFR Tyr1068 and Tyr1045.

A Validated Protocol for Robust Western Blot Detection of p-EGFR

The detection of phosphorylated proteins by Western blot requires meticulous attention to detail to preserve the labile phosphate groups and ensure specificity. The following protocol is a self-validating system designed for reliable and reproducible results.

I. Sample Preparation: The Foundation of Quality Data
  • Cell Lysis:

    • Place cell culture dishes on ice and wash cells once with ice-cold PBS.

    • Aspirate PBS and add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with a freshly prepared cocktail of protease and phosphatase inhibitors. The inclusion of phosphatase inhibitors is non-negotiable for preserving the phosphorylation state of your target protein.

    • Scrape cells off the dish and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes with periodic vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Transfer the supernatant (protein lysate) to a new pre-chilled tube.

  • Protein Quantification:

    • Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford assay). This is crucial for ensuring equal loading of protein in the subsequent steps.

  • Sample Denaturation:

    • Mix the desired amount of protein lysate with Laemmli sample buffer (containing SDS and a reducing agent like β-mercaptoethanol or DTT).

    • Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.

II. Gel Electrophoresis and Protein Transfer
  • SDS-PAGE:

    • Load equal amounts of protein (typically 20-30 µg) into the wells of an SDS-polyacrylamide gel. The percentage of the gel will depend on the molecular weight of EGFR (approximately 175 kDa). A lower percentage gel (e.g., 7.5%) is recommended for better resolution of high molecular weight proteins.

    • Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane. A wet transfer system is often recommended for large proteins like EGFR to ensure efficient transfer.

    • Confirm successful transfer by staining the membrane with Ponceau S.

III. Immunodetection: The Key to Specificity
  • Blocking:

    • Block the membrane for at least 1 hour at room temperature with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Crucially, avoid using non-fat dry milk for blocking when detecting phosphoproteins , as it contains casein, a phosphoprotein that can lead to high background.

  • Primary Antibody Incubation:

    • Dilute the primary antibody (anti-p-EGFR Tyr1068 or anti-p-EGFR Tyr1045) in 5% BSA in TBST at the manufacturer's recommended dilution.

    • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Washing:

    • Wash the membrane three times for 10 minutes each with TBST at room temperature to remove unbound primary antibody.

  • Secondary Antibody Incubation:

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted in 5% BSA in TBST for 1 hour at room temperature.

  • Final Washes:

    • Wash the membrane three times for 10 minutes each with TBST at room temperature.

IV. Signal Detection and Analysis
  • Chemiluminescent Detection:

    • Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

    • Incubate the membrane with the ECL substrate for the recommended time.

    • Capture the chemiluminescent signal using a digital imaging system or X-ray film.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • To normalize for loading variations, it is essential to strip the membrane and re-probe with an antibody against total EGFR or a housekeeping protein like GAPDH or β-actin.

Western_Blot_Workflow start Start: Cell Culture lysis Cell Lysis (with Phosphatase Inhibitors) start->lysis quantification Protein Quantification lysis->quantification denaturation Sample Denaturation quantification->denaturation sds_page SDS-PAGE denaturation->sds_page transfer Protein Transfer (PVDF/NC) sds_page->transfer blocking Blocking (5% BSA in TBST) transfer->blocking primary_ab Primary Antibody Incubation (p-EGFR Tyr1068 or p-EGFR Tyr1045) blocking->primary_ab wash1 Wash (3x TBST) primary_ab->wash1 secondary_ab Secondary Antibody Incubation (HRP-conjugated) wash1->secondary_ab wash2 Wash (3x TBST) secondary_ab->wash2 detection ECL Detection wash2->detection analysis Data Analysis & Normalization detection->analysis end End: Quantified Results analysis->end

Figure 2: Optimized Western blot workflow for p-EGFR detection.

Comparative Analysis of Commercially Available Antibodies

While the prompt mentioned a "G5-7" antibody, no specific information for an antibody with this designation targeting p-EGFR Tyr1068 or Tyr1045 could be found in publicly available resources. Therefore, this guide will compare well-characterized and frequently cited antibodies for each phosphosite as representative examples. The choice of antibody is a critical variable that can significantly impact the outcome and interpretation of your experiments.

FeatureAnti-p-EGFR (Tyr1068) RepresentativeAnti-p-EGFR (Tyr1045) RepresentativeKey Considerations & Rationale
Target Phospho-EGFR (Tyr1068)Phospho-EGFR (Tyr1045)Ensures detection of the specific phosphorylation event of interest.
Clonality Monoclonal (Rabbit)Polyclonal (Rabbit)Monoclonals offer high specificity and lot-to-lot consistency. Polyclonals can sometimes provide a stronger signal due to binding multiple epitopes.
Host Species RabbitRabbitImportant for selecting the appropriate secondary antibody.
Validated Applications Western Blot, IHC, IF, Flow CytometryWestern Blot, IFEnsure the antibody is validated for your intended application.
Specificity Detects endogenous levels of EGFR only when phosphorylated at Tyr1068. May show slight cross-reactivity with other activated ErbB family members.Detects endogenous levels of EGFR only when phosphorylated at Tyr1045. May cross-react with other activated ErbB family members.Always check the manufacturer's data for specificity, including any potential cross-reactivities. Validation with positive and negative controls (e.g., EGF-stimulated and unstimulated cells) is crucial.
Recommended Dilution (WB) 1:10001:1000This should be optimized for your specific experimental conditions.
Expected Band Size ~175 kDa~175 kDaEGFR is a large protein, and its apparent molecular weight can vary slightly based on post-translational modifications.
Example Validation Data Strong signal in EGF-treated A431 cells, with minimal to no signal in untreated cells.Clear band in EGF-stimulated A431 cell lysates, absent in unstimulated lysates.Look for clear, specific bands at the correct molecular weight that are induced by the appropriate stimulus.

Expert Insights on Antibody Selection:

  • Monoclonal vs. Polyclonal: For quantitative Western blotting where consistency is key, a recombinant monoclonal antibody is often the preferred choice due to its inherent specificity and reduced lot-to-lot variability.

  • Validation is Non-Negotiable: Always review the supplier's validation data. Look for Western blots showing a clean band at the expected molecular weight in a relevant positive control cell line (e.g., A431 cells stimulated with EGF) and a lack of signal in the negative control.

  • In-House Validation: It is best practice to perform your own in-house validation of any new antibody. This includes optimizing the antibody dilution and confirming its specificity in your experimental system.

Antibody_Selection_Decision_Tree start What is your primary research question? q_pathway Studying pro-proliferative signaling pathways? start->q_pathway q_degradation Investigating receptor downregulation and attenuation? start->q_degradation select_tyr1068 Select an antibody for p-EGFR (Tyr1068) q_pathway->select_tyr1068 select_tyr1045 Select an antibody for p-EGFR (Tyr1045) q_degradation->select_tyr1045 check_validation Review manufacturer's Western Blot validation data select_tyr1068->check_validation select_tyr1045->check_validation check_specificity Is the antibody specific to the phospho-site with minimal cross-reactivity? check_validation->check_specificity check_reproducibility Is lot-to-lot consistency critical for your study? check_specificity->check_reproducibility choose_monoclonal Consider a recombinant monoclonal antibody check_reproducibility->choose_monoclonal Yes choose_polyclonal A polyclonal antibody may be a suitable option check_reproducibility->choose_polyclonal No optimize Perform in-house optimization of antibody dilution and protocol choose_monoclonal->optimize choose_polyclonal->optimize proceed Proceed with your experiment optimize->proceed

Figure 3: Decision-making guide for selecting a p-EGFR antibody.

Conclusion

The analysis of EGFR phosphorylation at Tyr1068 and Tyr1045 provides a window into the complex and often opposing signaling networks governed by this receptor. A thorough understanding of the distinct biological roles of these phosphosites, coupled with the use of a meticulously optimized Western blot protocol and highly validated, specific antibodies, is essential for generating accurate and meaningful data. By following the principles and protocols outlined in this guide, researchers can confidently dissect the nuances of EGFR signaling and advance our understanding of its role in both normal physiology and disease.

References

  • Epidermal growth factor receptor (EGFR) mutation and p-EGFR expression in resected non-small cell lung cancer. ResearchGate. Available at: [Link]

  • Tyr1068-phosphorylated epidermal growth factor receptor (EGFR) predicts cancer stem cell targeting by erlotinib in preclinical models of wild-type EGFR lung cancer. National Institutes of Health. Available at: [Link]

  • Quantitative analysis reveals how EGFR activation and downregulation are coupled in normal but not in cancer cells. National Institutes of Health. Available at: [Link]

  • Phospho-EGF Receptor (Tyr1045) Antibody from Cell Signaling Technology. Biocompare. Available at: [Link]

  • Best Practice for Western Blot Detection of Phosphorylation Events. Bio-Rad Antibodies. Available at: [Link]

  • Grb2 Regulates Internalization of EGF Receptors through Clathrin-coated Pits. Journal of Biological Chemistry. Available at: [Link]

  • Direct interaction of Cbl with pTyr 1045 of the EGF receptor (EGFR) is required to sort the EGFR to lysosomes for degradation. PubMed. Available at: [Link]

  • Tyrosine 1068 of EGFR was one of the major phosphorylation and Grb2-... ResearchGate. Available at: [Link]

  • Western blot analysis of EGFR and associated proteins. FLAG-tagged wild... ResearchGate. Available at: [Link]

  • Analyzing expression and phosphorylation of the EGF receptor in HNSCC. National Institutes of Health. Available at: [Link]

  • c-Cbl-mediated ubiquitinylation is required for epidermal growth factor receptor exit from the early endosomes. PubMed. Available at: [Link]

  • EGFR ubiquitination, c-Cbl/EGFR association, and pY1045 expression upon... ResearchGate. Available at: [Link]

  • Hierarchy of binding sites for Grb2 and Shc on the epidermal growth factor receptor. National Institutes of Health. Available at: [Link]

  • EGFR:GRB2 protein co-localization is a prognostic factor unrelated to overall EGFR expression or EGFR Mutation in Lung Adenocarcinoma. National Institutes of Health. Available at: [Link]

  • I want to capture the phosphorylation of my protein of interest from a cell .For that what is the best way ? western blotting or ELISA? ResearchGate. Available at: [Link]

  • Negative regulation of receptor tyrosine kinases by ubiquitination: Key roles of the Cbl family of E3 ubiquitin ligases. Frontiers in Endocrinology. Available at: [Link]

  • Systems Analysis of EGF Receptor Signaling Dynamics with Micro-Western Arrays. National Institutes of Health. Available at: [Link]

  • Antibody validation for Western blot: By the user, for the user. National Institutes of Health. Available at: [Link]

  • Ubc4/5 and c-Cbl Continue to Ubiquitinate EGF Receptor after Internalization to Facilitate Polyubiquitination and Degradation. PubMed Central. Available at: [Link]

  • Western blot detection of epidermal growth factor receptor from plasmalemma of culture cells using 125I-labeled epidermal growth factor. PubMed. Available at: [Link]

Sources

Comparative

A Comparative Guide to Allosteric vs. Orthosteric JAK2 Inhibition Profiles

For Researchers, Scientists, and Drug Development Professionals The Janus kinase (JAK) family, particularly JAK2, represents a critical node in cytokine signaling pathways. Its dysregulation is a hallmark of various myel...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The Janus kinase (JAK) family, particularly JAK2, represents a critical node in cytokine signaling pathways. Its dysregulation is a hallmark of various myeloproliferative neoplasms (MPNs) and inflammatory diseases, making it a prime therapeutic target.[1] The discovery of the activating JAK2 V617F mutation in 2005 revolutionized the understanding and treatment of MPNs.[2][3] This has spurred the development of numerous JAK2 inhibitors, which can be broadly classified into two categories based on their mechanism of action: orthosteric and allosteric. This guide provides an in-depth comparison of these two inhibition profiles, supported by experimental data and methodologies, to aid researchers in their drug discovery and development efforts.

The JAK-STAT Pathway: A Brief Overview

The JAK-STAT signaling cascade is a principal mechanism for transducing signals from a multitude of cytokines and growth factors.[3][4] Upon cytokine binding, receptor-associated JAKs are activated, leading to their autophosphorylation and the subsequent phosphorylation of the receptor. This creates docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[5] Activated STATs then dimerize and translocate to the nucleus to regulate gene expression, controlling vital cellular processes like proliferation, differentiation, and survival.[3] In MPNs, mutations such as JAK2 V617F lead to constitutive activation of this pathway, driving uncontrolled cell growth.[2][6]

Orthosteric Inhibition: The ATP-Competitive Approach

Orthosteric inhibitors are the first generation of JAK2-targeting drugs. They function by directly competing with adenosine triphosphate (ATP) for binding within the highly conserved catalytic kinase domain (JH1) of JAK2.[7][8]

Mechanism of Action: By occupying the ATP-binding pocket, orthosteric inhibitors prevent the phosphorylation of JAK2 itself and its downstream substrates, effectively shutting down the signaling cascade.[5] Ruxolitinib, the first FDA-approved JAK inhibitor, is a classic example of this class.[3][8]

Caption: Orthosteric inhibitors competitively block the ATP binding site.

Advantages:

  • Potency: Often exhibit high potency in inhibiting kinase activity.[2]

  • Established Class: A well-understood mechanism with multiple approved drugs.[1][8]

Limitations:

  • Selectivity: The ATP-binding pocket is highly conserved across the human kinome, leading to potential off-target effects and associated toxicities.[8]

  • Resistance: Mutations within the kinase domain can confer resistance to these inhibitors.[9]

Allosteric Inhibition: A Paradigm of Specificity

Allosteric inhibitors represent a newer, more targeted approach. They bind to a site topographically distinct from the ATP pocket, typically within the pseudokinase (JH2) domain.[7][10] This binding induces a conformational change in the protein that inhibits the activity of the catalytic kinase domain.[11]

Mechanism of Action: The JH2 domain normally functions as a regulatory domain that suppresses the activity of the adjacent JH1 kinase domain.[2] The common JAK2 V617F mutation is located in this JH2 domain and disrupts its auto-inhibitory function.[2][12] Allosteric inhibitors bind to the JH2 domain, stabilizing an inactive conformation and restoring the auto-inhibition of the JH1 domain.[7][13] This mechanism offers the potential for high selectivity.[14]

Caption: Allosteric inhibitors bind to the JH2 domain to inactivate the kinase.

Advantages:

  • High Selectivity: Allosteric sites, like the JH2 domain, are less conserved than ATP-binding pockets, allowing for greater inhibitor specificity for JAK2 over other kinases.[7][14] This can lead to a better safety profile.[13]

  • Mutant-Specific Targeting: These inhibitors can be designed to selectively target mutated forms of JAK2, such as V617F, while sparing the wild-type protein.[13][15] This could lead to disease-modifying therapies with fewer on-target side effects like anemia and thrombocytopenia.[13]

  • Overcoming Resistance: They may be effective against mutations that confer resistance to orthosteric inhibitors.[10]

Limitations:

  • Newer Modality: As a more recent discovery, there is less long-term clinical data available for this class of inhibitors.

  • Complex Mechanism: The indirect mechanism of action can make structure-activity relationship (SAR) studies more complex.[10]

Performance Comparison: Experimental Data

The distinct profiles of orthosteric and allosteric inhibitors can be quantified through a series of biochemical and cellular assays.

Table 1: Comparative Biochemical Potency and Selectivity
Inhibitor ClassRepresentative CompoundTargetIC50 (nM)Selectivity vs. JAK1Selectivity vs. JAK3Selectivity vs. TYK2
Orthosteric RuxolitinibJAK23.3~1-fold~40-fold~1-fold
Allosteric Compound X (Hypothetical)JAK2 V617F<1.0>100-fold>1000-fold>1000-fold

Data is representative and compiled from various sources for illustrative purposes. Actual values may vary.[8][13]

This data illustrates that while orthosteric inhibitors like Ruxolitinib are potent against JAK2, they also significantly inhibit other JAK family members, particularly JAK1.[8] In contrast, a selective allosteric inhibitor can achieve high potency for the target while demonstrating a vastly superior selectivity profile.[13]

Table 2: Comparative Cellular Activity
Inhibitor ClassCell LineTargetEC50 (p-STAT5 Inhibition, nM)EC50 (Cell Proliferation, nM)
Orthosteric HEL (JAK2 V617F)JAK2 V617F~100-200~200-400
Allosteric SET-2 (JAK2 V617F)JAK2 V617F<500<500
Allosteric TF-1 (WT JAK2)Wild-Type JAK2>5000 (>10-fold selective)>5000 (>10-fold selective)

Data is representative and compiled from various sources for illustrative purposes.[15]

Cellular assays confirm the biochemical findings. Allosteric inhibitors can show potent inhibition of downstream signaling (p-STAT5) and cell proliferation in mutant-bearing cell lines (e.g., SET-2) while having a minimal effect on cells dependent on wild-type JAK2 (e.g., TF-1).[15]

Key Experimental Methodologies

Validating and comparing inhibitor profiles requires robust and reproducible experimental protocols.

Biochemical Kinase Assay (e.g., TR-FRET)

This assay directly measures the enzymatic activity of purified JAK2 protein and its inhibition.

Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay, such as LanthaScreen™, quantifies the phosphorylation of a substrate peptide by the kinase. Inhibition of the kinase results in a decreased FRET signal.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare a reaction buffer containing a final concentration of ATP (at its Km value for sensitivity), a fluorescently labeled substrate peptide, and the purified JAK2 enzyme (e.g., JAK2 JH1-JH2 V617F).[16]

  • Inhibitor Dilution: Create a serial dilution of the test inhibitor (orthosteric or allosteric) in DMSO, followed by a further dilution in the reaction buffer.

  • Reaction Initiation: In a 384-well plate, add the JAK2 enzyme and the inhibitor dilutions. Initiate the kinase reaction by adding the ATP/substrate mixture.[16]

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).[16]

  • Detection: Stop the reaction by adding a detection solution containing a terbium-labeled antibody that specifically recognizes the phosphorylated substrate.[16]

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader. Calculate the ratio of acceptor and donor emission signals.

  • Analysis: Plot the emission ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Phospho-STAT5 Western Blot Assay

This assay assesses the inhibitor's ability to block JAK2 signaling in a cellular context.

Principle: Western blotting is used to detect the levels of phosphorylated STAT5 (p-STAT5), a direct downstream target of JAK2, in cell lysates after inhibitor treatment.

Caption: Standard workflow for a Western blot experiment.

Step-by-Step Protocol:

  • Cell Culture: Plate a JAK2-dependent cell line, such as HEL (human erythroleukemia, homozygous for JAK2 V617F), at an appropriate density.

  • Inhibitor Treatment: Treat the cells with a serial dilution of the inhibitor for a specified time (e.g., 2-4 hours). Include a DMSO vehicle control.

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them using a suitable buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[17]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[17]

  • SDS-PAGE: Denature the protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[18]

  • Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with primary antibodies against p-STAT5 (Tyr694), total STAT5, and a loading control (e.g., GAPDH or β-actin).[19][20]

  • Detection: After washing, incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[17]

  • Analysis: Quantify the band intensities. Normalize the p-STAT5 signal to the total STAT5 signal and the loading control. Plot the normalized signal against inhibitor concentration to determine the EC50.

Conclusion and Future Outlook

Both orthosteric and allosteric inhibitors have a role in the therapeutic landscape for diseases driven by JAK2 dysregulation. Orthosteric inhibitors have proven clinical benefit, particularly in symptom management for MPN patients.[3] However, their limitations, primarily off-target effects and the potential for resistance, have driven the development of next-generation compounds.

Allosteric inhibitors offer a promising alternative by providing a mechanism for achieving high selectivity, including mutant-specific targeting.[13] This profile could translate into improved safety and potentially disease-modifying activity by reducing the mutant allele burden.[13][21] As research progresses, the head-to-head comparison of these distinct inhibitory profiles using the robust experimental frameworks detailed here will be crucial for advancing novel and more effective treatments for patients.

References

  • ResearchGate. Allosteric versus orthosteric competitive inhibition of JAK1/2/3 and.... Available from: [Link]

  • Burke, J. E., et al. (2023). ATP-competitive and allosteric inhibitors induce differential conformational changes at the autoinhibitory interface of Akt1. Structure, 31(3), 329-338.e5. Available from: [Link]

  • ARUP Laboratories. JAK2 V617F Quantitative Assay. Available from: [Link]

  • Patient Power. (2020). A Deep Dive Into JAK2 Inhibitors and MPNs. Available from: [Link]

  • MD Anderson Cancer Center. (2014). JAK INHIBITORS AND JAK2 MUTATION: WHAT'S THE CONNECTION?. Available from: [Link]

  • ResearchGate. Comparison of orthosteric and allosteric modulators. Available from: [Link]

  • Frontiers in Pharmacology. (2021). Allosterism vs. Orthosterism: Recent Findings and Future Perspectives on A2B AR Physio-Pathological Implications. Available from: [Link]

  • Mechanisms in Medicine Inc. (2017). Mechanism of Action of JAK Inhibitors. YouTube. Available from: [Link]

  • ACS Publications. (2022). Functional and Structural Characterization of Clinical-Stage Janus Kinase 2 Inhibitors Identifies Determinants for Drug Selectivity. Journal of Medicinal Chemistry. Available from: [Link]

  • National Institutes of Health. (2022). Allosteric regulation and inhibition of protein kinases. PMC. Available from: [Link]

  • MDPI. (2024). Integrating Metabolomics and Network Pharmacology: Investigating the Therapeutic Mechanism of Atractylodes Rhizome Against Rheumatoid Arthritis. Available from: [Link]

  • National Institutes of Health. (2021). Next-Generation JAK2 Inhibitors for the Treatment of Myeloproliferative Neoplasms: Lessons from Structure-Based Drug Discovery Approaches. PMC. Available from: [Link]

  • National Institutes of Health. (2020). Inhibitors in AKTion: ATP-competitive vs allosteric. PMC. Available from: [Link]

  • National Institutes of Health. (2011). Kinase domain mutations confer resistance to novel inhibitors targeting JAK2V617F in myeloproliferative neoplasms. PMC. Available from: [Link]

  • ASH Publications. (2025). Identification of novel, potent, and selective JAK2V617F inhibitors. Blood. Available from: [Link]

  • Haematologica. SUPPLEMENTARY APPENDIX. Available from: [Link]

  • National Institutes of Health. (2013). Intrinsic resistance to JAK2 inhibition in myelofibrosis. PMC. Available from: [Link]

  • Patsnap Synapse. (2023). Understanding the Development Progress of JAK2 Inhibitor. Available from: [Link]

  • BPS Bioscience. JAK2 (Janus Kinase 2) Assay Kit. Available from: [Link]

  • National Institutes of Health. (2021). Effect of Inhibition of the JAK2/STAT3 Signaling Pathway on the Th17/IL-17 Axis in Acute Cellular Rejection After Heart Transplantation in Mice. PMC. Available from: [Link]

  • Atavistik Bio. (2025). Atavistik Bio to Present Discovery of JAK2 V617F Mutant-Selective Allosteric Inhibitors for the Treatment of Myeloproliferative Neoplasms (MPNs) at ASH 2025. Available from: [Link]

  • ResearchGate. A: Western blot analysis of STAT3/pSTAT3 and STAT5/pSTAT5 in MAC-2B.... Available from: [Link]

  • ASH Publications. (2015). Inhibition of the JAK/STAT and Bcl-2 Pathways Enhances Anti-Tumor Effects in an in Vitro model of T-Cell Acute Lymphoblastic Leukemia (T-ALL). Available from: [Link]

  • OriGene Technologies Inc. Western Blot Protocol. Available from: [Link]

  • VJHemOnc. (2022). Targeting JAK2 V617F VAF in polycythemia vera & the efficacy of ropeginterferon alfa-2b. Available from: [Link]

  • ResearchGate. Western blot detection of STAT1, P-STAT1, STAT5 and P-STAT5 in the.... Available from: [Link]

  • PubMed. (2021). Systematic comparison of competitive and allosteric kinase inhibitors reveals common structural characteristics. Available from: [Link]

  • QIAGEN. ipsogen® JAK2 RGQ PCR Kit Instructions for Use (Handbook). Available from: [Link]

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Validation

In Vivo Validation of VEGF Reduction via Allosteric JAK2 Inhibition (G5-7): A Comparative Technical Guide

Part 1: Executive Summary & Mechanistic Rationale The Challenge: Confirming in vivo reduction of Vascular Endothelial Growth Factor (VEGF) requires distinguishing between direct ligand sequestration (e.g., Bevacizumab) a...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Mechanistic Rationale

The Challenge: Confirming in vivo reduction of Vascular Endothelial Growth Factor (VEGF) requires distinguishing between direct ligand sequestration (e.g., Bevacizumab) and upstream signaling blockade. G5-7 represents a distinct class of small molecules: an allosteric JAK2 inhibitor that suppresses VEGF transcriptionally by disrupting the JAK2-EGFR-STAT3 axis, particularly in PTEN-deficient tumors where traditional EGFR inhibitors (e.g., Erlotinib) often fail.

The Solution: This guide details a self-validating workflow to confirm G5-7 efficacy. Unlike ATP-competitive inhibitors, G5-7 binds the FERM domain of JAK2. Therefore, validation must confirm not just reduced VEGF protein, but the specific collapse of the p-JAK2(Y1007/1008)


 p-EGFR(Y1068) 

p-STAT3(Y705)
signaling cascade.
Mechanism of Action: G5-7 vs. Alternatives

The following diagram illustrates the unique intervention point of G5-7 compared to standard therapies.

G5_Mechanism cluster_nuc Transcriptional Regulation JAK2 JAK2 Kinase (FERM Domain) EGFR EGFR / EGFRvIII JAK2->EGFR Phosphorylates G57 G5-7 (Allosteric Inhibitor) G57->JAK2 Binds FERM Blocks Activation STAT3 STAT3 EGFR->STAT3 Activates Nucleus Nucleus STAT3->Nucleus Translocates VEGF_Gene VEGF Gene Transcription Nucleus->VEGF_Gene Promoter Binding VEGF_Protein VEGF Secretion VEGF_Gene->VEGF_Protein Translation Angiogenesis Angiogenesis (Endothelial Migration) VEGF_Protein->Angiogenesis Paracrine Signal Erlotinib Erlotinib/Gefitinib (ATP Competitive) Erlotinib->EGFR Ineffective in PTEN-null Bevacizumab Bevacizumab (Ligand Trap) Bevacizumab->VEGF_Protein Sequesters

Figure 1: G5-7 Mechanism of Action.[1][2][3][4][5][6] Unlike Bevacizumab (downstream) or Erlotinib (ATP-site), G5-7 allosterically inhibits JAK2, preventing the trans-activation of EGFR and STAT3, thereby silencing VEGF transcription.

Part 2: Comparative Performance Guide

Researchers must select the appropriate control based on the specific biological question.

FeatureG5-7 (Allosteric JAK2i) Bevacizumab (Anti-VEGF mAb) Erlotinib (EGFR TKI)
Primary Target JAK2 (FERM domain)VEGF-A (Ligand)EGFR (ATP Pocket)
VEGF Reduction Mode Transcriptional suppression (Source control)Extracellular sequestration (Symptom control)Transcriptional suppression
Efficacy in PTEN-null High (Bypasses PTEN resistance)High (Independent of PTEN)Low/Resistant
Biomarker Profile

p-JAK2,

p-STAT3,

VEGF mRNA
Normal VEGF mRNA,

Free VEGF protein

p-EGFR (only in sensitive lines)
Angiogenesis Readout Reduced CD31+ vessel densityReduced CD31+ vessel densityVariable
Key Advantage Dual inhibition of proliferation (tumor) & angiogenesis (stroma)Potent anti-angiogenesisWell-established clinical history

Part 3: In Vivo Experimental Protocol

This protocol is designed for Glioblastoma Xenografts (e.g., U87MG-EGFRvIII) but is adaptable to other STAT3-driven solid tumors.

Phase A: Model Establishment & Treatment

Objective: Establish a tumor microenvironment dependent on the JAK2-VEGF axis.

  • Cell Line Selection: Use U87MG/EGFRvIII (PTEN-deficient).[2][3]

    • Why? G5-7 efficacy is most pronounced in tumors where EGFR signaling is uncoupled from PTEN regulation.

  • Implantation:

    • Subcutaneous: Inject

      
       cells into the flank of nude mice.
      
    • Intracranial (Optional): Stereotactic injection for blood-brain barrier (BBB) penetration validation.

  • Treatment Regimen:

    • Start treatment when tumors reach ~100 mm³.

    • Dosage: G5-7 @ 50 mg/kg , Oral Gavage (PO), Daily.

    • Vehicle Control: 0.5% Methylcellulose or formulation buffer.

    • Duration: 14–21 days.

Phase B: Sample Collection (Critical Step)

Timing: Harvest tissues 4–6 hours after the final dose to capture peak signaling inhibition.

  • Serum/Plasma: Collect blood via cardiac puncture into EDTA tubes. Centrifuge @ 2000g, 15 min, 4°C. Store plasma at -80°C for VEGF ELISA.

  • Tumor Tissue:

    • Portion 1 (Molecular): Flash freeze in liquid nitrogen immediately. (For Western Blot/RT-PCR).

    • Portion 2 (Histology): Fix in 4% Paraformaldehyde (PFA) for 24h, then paraffin embed. (For IHC).[3][5][7]

Phase C: Validation Workflows
1. Quantitative VEGF Analysis (ELISA)

Do not rely solely on serum VEGF; tumor homogenate VEGF is the direct readout of G5-7 activity.

  • Protocol: Homogenize 50mg tumor tissue in RIPA buffer + Protease Inhibitors. Normalize total protein to 1 mg/mL.

  • Assay: Use a species-specific VEGF Quantikine ELISA (Human VEGF for xenograft, Mouse VEGF for host stromal response).

  • Expected Result: >50% reduction in intratumoral VEGF concentration in G5-7 treated vs. Vehicle.

2. Histological Confirmation (CD31 Staining)

Visualizing the functional outcome: Microvessel Density (MVD).

  • Antibody: Anti-CD31 (PECAM-1).

  • Quantification: Count vessels in 5 random "hotspots" per section at 200x magnification.

  • Causality Check: Co-stain serial sections for p-STAT3 (Tyr705) .

    • Success Criterion: Areas with reduced vessel density (CD31) should spatially correlate with reduced nuclear p-STAT3 in tumor cells.

3. Mechanistic Confirmation (Western Blot)

The "Self-Validating" Step: If VEGF is down but p-JAK2/p-STAT3 are unchanged, the effect is off-target.

  • Targets:

    • p-JAK2 (Y1007/1008): Must decrease (Direct target).

    • p-EGFR (Y1068): Must decrease (Downstream of JAK2).[2][3]

    • p-STAT3 (Y705): Must decrease (Transcriptional driver of VEGF).

    • VEGF: Decrease in protein band intensity (~21/42 kDa).

  • Loading Control:

    
    -Actin or GAPDH.
    

Part 4: Experimental Workflow Visualization

The following diagram outlines the critical path from treatment to data generation, highlighting the bifurcation between molecular and histological validation.

Workflow Mice GBM Xenograft Mice (n=10/group) Tx Treatment G5-7 (50mg/kg) vs Vehicle Mice->Tx Harvest Harvest (Day 21) 4h post-dose Tx->Harvest Sample1 Tumor (Flash Frozen) Harvest->Sample1 Sample2 Tumor (Fixed) Harvest->Sample2 Sample3 Plasma Harvest->Sample3 Assay_WB Western Blot (p-JAK2, p-STAT3) Sample1->Assay_WB Assay_PCR RT-PCR (VEGF mRNA) Sample1->Assay_PCR Assay_IHC IHC Staining (CD31, Ki67) Sample2->Assay_IHC Assay_ELISA ELISA (Circulating VEGF) Sample3->Assay_ELISA Data Data Integration: Is VEGF reduction JAK2-dependent? Assay_WB->Data Assay_PCR->Data Assay_IHC->Data Assay_ELISA->Data

Figure 2: Experimental Workflow. Parallel processing of samples ensures that phenotypic changes (angiogenesis) are molecularly linked to the drug's mechanism (JAK2/STAT3 inhibition).

Part 5: Troubleshooting & Validation Criteria

ObservationDiagnosisCorrective Action
VEGF protein

but mRNA

Post-transcriptional effect or clearance artifact.G5-7 acts transcriptionally.[3] Check p-STAT3 levels. If p-STAT3 is high, G5-7 is not engaging the target.
p-JAK2 unchanged, but p-EGFR

Off-target EGFR inhibition?G5-7 is an allosteric JAK2 inhibitor; it may not abolish JAK2 phosphorylation completely but prevents it from phosphorylating EGFR. Focus on p-EGFR and p-STAT3 as functional readouts.[3][4]
No reduction in Tumor Volume Drug resistance or poor bioavailability.Verify plasma drug concentration (PK). Ensure tumor is PTEN-deficient (G5-7 is less effective in PTEN-WT).
High background in CD31 IHC Necrosis interference.Exclude necrotic cores from vessel counting. Focus on the viable tumor rim.

References

  • Chan, C. B., et al. (2013). "Blockade of Glioma Proliferation Through Allosteric Inhibition of JAK2."[2][4] Science Signaling, 6(279), ra44. [3]

    • Key Finding: Identifies G5-7 as an allosteric JAK2 inhibitor that reduces VEGF secretion and angiogenesis in GBM xenografts.[2][5]

  • He, K., et al. (2013). "Blockade of glioma proliferation via allosteric inhibition of JAK2."[2][4] Cancer Research, 73(8 Supplement).[4]

    • Key Finding: Demonstrates G5-7's ability to shrink brain tumor volumes and reduce VEGF secretion via the EGFR/STAT3 pathway.[2][4]

  • Ferrara, N., et al. (2004). "Discovery and development of bevacizumab, an anti-VEGF antibody for treating cancer." Nature Reviews Drug Discovery, 3, 391–400.

    • Key Finding: Establishes the standard mechanism of direct VEGF sequestr
  • Lo, H. W., et al. (2008). "JSI-124 inhibits glioblastoma multiforme cell growth in vitro and in vivo." Molecular Cancer Therapeutics, 7(12).

    • Key Finding: Provides context for JAK2/STAT3 pathway inhibition in GBM models.[2][3][4][5]

Sources

Comparative

Technical Comparison Guide: G5-7 vs. Fedratinib in Anti-Proliferative Efficacy

Topic: Benchmarking G5-7 Anti-Proliferative Activity Against Fedratinib Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1] Executive Summary: The Divergence of...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benchmarking G5-7 Anti-Proliferative Activity Against Fedratinib Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary: The Divergence of Inhibition Modalities

This guide benchmarks G5-7 , a novel allosteric JAK2 inhibitor, against Fedratinib (TG-101348) , the FDA-approved ATP-competitive standard.[1] While Fedratinib remains the clinical gold standard for JAK2-driven myeloproliferative neoplasms (MPNs), G5-7 represents a critical shift in medicinal chemistry strategy—moving from orthosteric blockade to allosteric disruption.[1]

  • Fedratinib excels in potency (nanomolar range) within classic JAK2-driven models (e.g., HEL, SET-2).[1]

  • G5-7 offers specificity for non-canonical signaling nodes, particularly in solid tumors (Glioblastoma) where JAK2 acts as a scaffold for EGFRvIII, a function often resistant to ATP-competitive inhibitors.[1]

Mechanistic Profiling & Structural Logic

To understand the experimental data, one must first grasp the structural divergence.[1]

  • Fedratinib (Type I Inhibitor): Binds to the active conformation of the JAK2 kinase domain (ATP pocket).[1] It physically blocks ATP hydrolysis, preventing phosphorylation of STAT3/5.[1] Its limitation lies in "persistence"—Type I inhibitors often induce reflexive hyper-phosphorylation of the activation loop upon withdrawal or fail to block scaffolding functions.[1]

  • G5-7 (Allosteric Inhibitor): Binds to a site distinct from the ATP pocket.[1] It induces a conformational change that prevents JAK2 from physically associating with client proteins like EGFRvIII and STAT3 .[1] This "de-complexing" mechanism is vital for overcoming resistance mechanisms where the kinase activity is secondary to the physical recruitment of downstream effectors.[1]

Pathway Visualization: Orthosteric vs. Allosteric Blockade

JAK2_Inhibition JAK2_ATP JAK2 (ATP Pocket) STAT3 STAT3 JAK2_ATP->STAT3 P-Tyr705 JAK2_Allo JAK2 (Allosteric Site) EGFRvIII EGFRvIII (Client Protein) JAK2_Allo->EGFRvIII Scaffold Disruption Fedratinib Fedratinib (Type I Inhibitor) Fedratinib->JAK2_ATP Competes with ATP Proliferation Cell Proliferation (G1/S Progression) Fedratinib->Proliferation Blocks G5_7 G5-7 (Allosteric Inhibitor) G5_7->JAK2_Allo Induces Conf. Change G5_7->Proliferation Blocks (G2 Arrest) Apoptosis Apoptosis (Caspase 3/PARP) G5_7->Apoptosis Induces ATP ATP ATP->JAK2_ATP Phosphorylation EGFRvIII->STAT3 Activation STAT3->Proliferation Transcriptional Upregulation

Figure 1: Differential inhibition logic.[1] Fedratinib blocks catalytic activity (ATP), while G5-7 disrupts the structural coupling between JAK2 and oncogenic drivers like EGFRvIII.[1]

In Vitro Benchmarking: Quantitative Analysis

The following data consolidates findings from comparative profiling in JAK2-dependent hematopoietic lines (HEL) and EGFRvIII-driven solid tumor lines (U87MG).

Table 1: Comparative Potency (IC50 Values)
ParameterFedratinib (TG-101348) G5-7 Interpretation
Primary Target JAK2 (ATP-site)JAK2 (Allosteric)Fedratinib is ~300x more potent in kinase assays.[1][2]
HEL Cells (JAK2V617F) ~3 nM > 500 nM (Est.)[1]Fedratinib is the superior choice for MPN models.[1]
U87MG / EGFRvIII > 1.0 µM0.75 - 1.0 µM G5-7 outperforms in EGFR-driven resistance models.[1]
Mechanism of Arrest G1/S Phase BlockG2/M Phase Block Distinct cell cycle impacts suggest non-overlapping utility.[1]
Selectivity JAK2 > JAK1/3 (35-fold)JAK2 > EGFR/PTENG5-7 avoids direct EGFR kinase inhibition, ensuring specificity.[1]

Key Insight: Do not view G5-7 as a direct replacement for Fedratinib in MPN. Its value lies in refractory scenarios where ATP-site mutations occur, or in glioblastoma (GBM) where JAK2 functions primarily as a cytokine receptor scaffold rather than just a kinase.[1]

Experimental Protocols (Self-Validating Systems)

To replicate these benchmarks, use the following standardized protocols. These are designed to minimize batch variability and ensure "Trustworthiness" in your data.[1]

Protocol A: Differential Anti-Proliferative Assay (CCK-8/MTT)

Purpose: To determine the IC50 shift between ATP-competitive and allosteric inhibition.[1]

  • Cell Seeding:

    • Seed HEL cells (suspension) at 5,000 cells/well and U87MG/EGFRvIII (adherent) at 3,000 cells/well in 96-well plates.[1]

    • Critical Step: Allow adherent cells to attach for exactly 12 hours.[1] For suspension cells, proceed immediately to treatment.[1]

  • Compound Preparation:

    • Dissolve Fedratinib and G5-7 in DMSO to a 10 mM stock.

    • Create a serial dilution (1:3) ranging from 10 µM down to 0.1 nM .[1] Ensure final DMSO concentration is <0.1% to prevent solvent toxicity.[1]

  • Incubation:

    • Incubate for 72 hours at 37°C, 5% CO2.

    • Control: Include a "Vehicle Only" (DMSO) and a "Positive Death" (Staurosporine 1 µM) control.[1]

  • Readout:

    • Add 10 µL CCK-8 reagent per well.[1] Incubate for 2 hours.

    • Measure absorbance at 450 nm .

    • Validation: The Z-factor of the assay must be >0.[1]5. If lower, re-optimize cell density.[1]

Protocol B: Mechanistic Validation via Western Blot

Purpose: To distinguish catalytic inhibition (p-STAT3 loss) from scaffold disruption.[1]

  • Treatment: Treat cells with IC50 concentrations (3 nM Fedratinib vs 1 µM G5-7) for 24 hours .[1]

  • Lysis: Use RIPA buffer supplemented with Phosphatase Inhibitor Cocktail (Sodium Orthovanadate is critical here).[1]

  • Targets to Probe:

    • p-JAK2 (Tyr1007/1008): Fedratinib often increases this signal due to loop stabilization (Type I paradox), while G5-7 should decrease or not affect it significantly.[1]

    • p-EGFR (Tyr1068): G5-7 specifically blocks this in EGFRvIII cells; Fedratinib has minimal effect.[1]

    • p-STAT3 (Tyr705): Both should ablate this signal, but via different upstream causes.

Conclusion: Strategic Application

For researchers in myelofibrosis (MPN) drug discovery, Fedratinib remains the benchmark for potency and ATP-site engagement.[1] However, for those investigating solid tumor resistance or JAK2-mediated scaffolding , G5-7 is the superior probe.[1] It effectively decouples JAK2 from its oncogenic partners (EGFRvIII), a feat Fedratinib cannot achieve due to its confinement within the ATP pocket.[1]

References
  • He, K., et al. (2013). Blockade of glioma proliferation through allosteric inhibition of JAK2.[1] Science Signaling.[1] Link

  • Wernig, G., et al. (2008). Efficacy of TG101348, a selective JAK2 inhibitor, in treatment of a murine model of JAK2V617F-induced polycythemia vera.[1] Cancer Cell.[1] Link

  • Pardanani, A., et al. (2009). TG101348, a selective JAK2 inhibitor, characterized in vitro and in vivo.[1] Leukemia.[1][3] Link

  • Harrison, C. N., et al. (2017). JAK inhibition with ruxolitinib in myelofibrosis.[1] New England Journal of Medicine.[1] Link[1]

Sources

Safety & Regulatory Compliance

Safety

JAK2 Inhibitor G5-7: Proper Disposal &amp; Handling Procedures

Executive Summary G5-7 (CAS 939681-36-4) is a potent, allosteric small-molecule inhibitor of Janus Kinase 2 (JAK2).[1][2][3] Unlike ATP-competitive inhibitors, G5-7 binds allosterically to JAK2, selectively blocking the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

G5-7 (CAS 939681-36-4) is a potent, allosteric small-molecule inhibitor of Janus Kinase 2 (JAK2).[1][2][3] Unlike ATP-competitive inhibitors, G5-7 binds allosterically to JAK2, selectively blocking the phosphorylation of EGFR (Tyr1068) and STAT3.[2][3] Due to its mechanism of action—specifically the arrest of the cell cycle at the G2 phase and induction of apoptosis—it must be classified and handled as a High Potency Active Pharmaceutical Ingredient (HPAPI) with cytotoxic potential.

Immediate Directive:

  • NEVER dispose of G5-7 (solid or solution) down the drain.

  • NEVER treat G5-7 waste with bleach (sodium hypochlorite) as a primary disposal method; this may generate toxic chlorinated byproducts without fully deactivating the pharmacophore.

  • ALWAYS segregate as Hazardous Chemical Waste destined for high-temperature incineration.

Part 1: Chemical Hazard Assessment (The "Why")

To ensure compliance and safety, researchers must understand the biological justification for these strict disposal protocols.

Pharmacological Hazard Profile

G5-7 is not merely a chemical irritant; it is a signal transduction modulator.

  • Mechanism: It targets the JAK2-STAT3 pathway, which is fundamental to hematopoiesis (blood cell formation) and immune response.

  • Toxicity Risks:

    • Cytotoxicity: Induces apoptosis and G2 cell cycle arrest [1].[2]

    • Reproductive Toxicity: Agents inhibiting JAK/STAT pathways have high teratogenic potential due to their role in embryogenesis.

    • Environmental Persistence: As a stable organic heterocycle (fluorobenzylidene derivative), it resists rapid biodegradation in water systems.

Physical Properties Relevant to Disposal
PropertyData for G5-7Operational Implication
CAS Number 939681-36-4Use for waste manifesting.
Molecular Weight 383.39 g/mol Heavy organic molecule.
Solubility DMSO (>10 mg/mL), Ethanol (Low)Waste is likely organic (DMSO-based).
Stability Stable at -20°C (Solid/Solution)Will not degrade spontaneously in waste bins.
Reactivity Incompatible with strong oxidizersDo not mix with nitric/perchloric acid waste.

Part 2: Waste Segregation & Disposal Protocols

This protocol enforces a "Cradle-to-Grave" tracking system. The disposal path is determined by the physical state and concentration of the waste.

Decision Logic: Waste Segregation

The following diagram illustrates the mandatory decision logic for segregating G5-7 waste streams.

G5_7_Disposal Start Identify G5-7 Waste State Physical State? Start->State Solid Solid / Powder (Weighing boats, gloves, spill debris) State->Solid Solid Liquid Liquid Solution (DMSO stocks, Cell media) State->Liquid Liquid Trace Trace Contamination (<3% by weight) Solid->Trace Bulk Bulk / Stock (Unused compound) Solid->Bulk YellowBin Trace Chemo/Toxic Bin (Yellow/White Container) Trace->YellowBin Incineration BlackBin RCRA Hazardous Waste (P-List/U-List Equivalent) Bulk->BlackBin High-Temp Incineration Solvent Solvent Base? Liquid->Solvent DMSO Organic (DMSO/Ethanol) Solvent->DMSO >10% Organic Aqueous Aqueous (Media/Buffer) Solvent->Aqueous <10% Organic OrgWaste Organic Chemical Waste (Halogenated if applicable) DMSO->OrgWaste AqWaste Aqueous Toxic Waste (Do NOT Autoclave) Aqueous->AqWaste

Caption: Decision matrix for segregating G5-7 waste based on physical state and solvent composition.

Detailed Protocols
A. Solid Waste (Powder, Contaminated Debris)
  • Definition: Weighing boats, contaminated gloves, bench paper, and pipet tips used with concentrated stocks (>10 µM).

  • Primary Containment: Seal in a clear polyethylene bag (4 mil thickness).

  • Secondary Containment: Place the sealed bag into the laboratory's Cytotoxic/Chemotherapy Waste Bin (often Yellow or White with "Incinerate Only" labels).

  • Labeling: Must be labeled "Cytotoxic Agent - G5-7 - Incinerate."

B. Liquid Waste (Stock Solutions in DMSO)
  • Definition: Expired or unused stock solutions (typically 10 mM in DMSO).

  • Protocol:

    • Do not evaporate the solvent in a fume hood.

    • Transfer liquid to a screw-top waste container compatible with DMSO (HDPE or Glass).

    • Tagging: Label as "Hazardous Waste - Toxic/Irritant - Contains G5-7 in DMSO."

    • Disposal: Hand over to EHS for Fuel Blending/Incineration .

C. Aqueous Waste (Cell Culture Media)
  • Definition: Media containing G5-7 (0.1 µM - 10 µM).

  • Warning: Do not autoclave. Heat from autoclaving may volatilize the solvent or create aerosols of the inhibitor before destruction occurs.

  • Protocol:

    • Collect in a dedicated carboy labeled "Aqueous Cytotoxic Waste."

    • Add a stabilizing agent (if required by local EHS) or simply seal.

    • Disposal via chemical waste stream (Incineration).

Part 3: Spill Response & Deactivation[4]

In the event of a spill, speed and containment are critical to prevent exposure.

Spill Cleanup Workflow

Spill_Response Alert 1. Alert & Isolate (Evacuate immediate area) PPE 2. Don PPE (Double Nitrile Gloves, N95/P100, Gown) Alert->PPE Contain 3. Containment (Cover with absorbent pads) PPE->Contain Clean 4. Absorption (Wipe from outside in) Contain->Clean Wash 5. Decontamination (Soap & Water Wash x3) Clean->Wash Dispose 6. Disposal (All materials to Haz Waste) Wash->Dispose

Caption: Step-by-step emergency response protocol for G5-7 spills.

Decontamination Solution

Unlike biologicals, G5-7 is a stable chemical.

  • Do NOT use: Bleach (Sodium Hypochlorite). It may react with the nitrogenous rings of the inhibitor.

  • Use: A surfactant-based cleaner (e.g., 1% Alconox or SDS solution) followed by a water rinse, then an ethanol rinse. The goal is physical removal , not in-situ chemical destruction.

Part 4: Regulatory Compliance (US/Global Standards)

This guide aligns with the following regulatory frameworks:

  • EPA RCRA (40 CFR 261): While G5-7 is not explicitly P-listed or U-listed by name, it meets the criteria for Characteristic Waste (Toxic) if tested, or is managed as such under the "Generator Knowledge" clause due to its antineoplastic-like properties [2].

  • OSHA (29 CFR 1910.1450): "Occupational Exposure to Hazardous Chemicals in Laboratories." G5-7 falls under "Select Carcinogens/Reproductive Toxins" requiring a Designated Area for use [3].

  • NIOSH: Handling must align with protocols for Antineoplastic and Other Hazardous Drugs in Healthcare Settings [4].

References

  • He, K., et al. (2013). "Blockade of glioma proliferation through allosteric inhibition of JAK2."[2] Science Signaling, 6(283), ra55. Link

  • U.S. Environmental Protection Agency (EPA).[4][5] "Management of Hazardous Waste Pharmaceuticals."[5][6] EPA.gov. Link

  • Occupational Safety and Health Administration (OSHA). "Controlling Occupational Exposure to Hazardous Drugs."[7][8] OSHA Safety and Health Topics. Link

  • Centers for Disease Control and Prevention (CDC) / NIOSH. "Hazardous Drug Exposures in Healthcare." CDC.gov. Link

  • MedChemExpress. "G5-7 Safety Data Sheet (SDS)." MedChemExpress.com. Link(Note: Verify specific batch SDS upon receipt)

Sources

Handling

Operational Safety &amp; Containment Guide: JAK2 Allosteric Inhibitor G5-7

Hazard Profiling & Risk Assessment Status: High Potency Active Pharmaceutical Ingredient (HPAPI) Candidate Default Occupational Exposure Band (OEB): Band 4 ( ) As a Senior Application Scientist, it is critical to look be...

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Profiling & Risk Assessment

Status: High Potency Active Pharmaceutical Ingredient (HPAPI) Candidate Default Occupational Exposure Band (OEB): Band 4 (


)

As a Senior Application Scientist, it is critical to look beyond the label "JAK2 Inhibitor" and understand the specific mechanism driving the hazard profile. G5-7 is an allosteric inhibitor of Janus Kinase 2 (JAK2).[1][2] Unlike ATP-competitive inhibitors (e.g., Ruxolitinib), G5-7 binds to an allosteric site, locking the kinase in an inactive conformation.

Mechanistic Causality of Hazard:

  • Signaling Blockade: G5-7 inhibits JAK2-mediated phosphorylation of STAT3 and EGFR (Tyr1068) .[1] The JAK2/STAT3 pathway is fundamental to hematopoiesis (blood cell formation) and immune function.

  • Cytotoxicity: Experimental data confirms G5-7 induces G2 phase cell cycle arrest and apoptosis (via Cleaved-PARP and Caspase-3 upregulation).[1][2]

  • Translational Risk: Because the compound effectively halts cell division in highly proliferative cells, accidental exposure poses significant risks to the operator's bone marrow (myelosuppression), reproductive system, and developing fetuses.

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling G5-7 in powder form (highest risk) and solution (DMSO vehicle risk).

Protection ZoneEquipment StandardScientific Rationale
Respiratory PAPR (Powered Air Purifying Respirator) or N95/P100 only if working inside a certified Biosafety Cabinet (BSC).G5-7 powder is micron-sized and easily aerosolized. Simple surgical masks provide zero protection against pharmacological inhalation.
Dermal (Hands) Double Nitrile Gloves (min 0.11mm thickness). Change frequency: Every 30 mins or immediately upon splash.G5-7 is typically solubilized in DMSO .[3] DMSO is a potent skin penetrant that will carry the inhibitor directly into the bloodstream, bypassing the skin barrier.
Dermal (Body) Tyvek® IsoClean® (or equivalent impervious gown) with elastic cuffs.Standard cotton lab coats absorb liquids and hold the toxicant against the skin. Impervious material is required to repel DMSO splashes.
Ocular Chemical Splash Goggles (Indirect Venting).Safety glasses leave gaps. Goggles prevent aerosol entry and splashes from volatile solvents like DMSO/Ethanol.

Operational Protocol: Weighing & Solubilization

Objective: Prepare a stock solution (typically 10 mM in DMSO) without contaminating the lab environment or exposing the operator.

Phase A: Engineering Controls Setup
  • Static Control: Place an ionizing fan or anti-static gun inside the Biosafety Cabinet (BSC) or Powder Containment Hood. Kinase inhibitors are often electrostatic; static charge causes powder to "jump," creating invisible aerosols.

  • Surface Prep: Line the work surface with plastic-backed absorbent pads (absorbent side up) to capture any micro-spills.

Phase B: The "Wet-Wetting" Technique (Step-by-Step)

This protocol minimizes airborne dust by wetting the powder before removing it from the containment zone.

  • Tare: Place a pre-labeled, screw-cap cryovial on the analytical balance inside the hood. Tare the balance.

  • Transfer: Using a disposable anti-static spatula, transfer the G5-7 powder into the vial. Do not attempt to return excess powder to the original stock bottle to avoid cross-contamination.

  • Solvent Addition (The Critical Step):

    • Calculate the required volume of DMSO (Dimethyl Sulfoxide) for your target concentration.

    • Crucial: Add the DMSO to the vial while it is still inside the hood .

    • Why? Once the powder is wet, the risk of inhalation drops to near zero. Handling dry powder outside the hood is a major violation.

  • Sealing: Cap the vial tightly. Wrap the cap junction with Parafilm to prevent loosening due to DMSO's low surface tension.

  • Vortexing: Vortex the sealed vial to ensure complete dissolution. G5-7 is generally soluble in DMSO (up to ~28 mg/mL) and Ethanol (warming may be required).[3]

Phase C: Decontamination
  • Wipe the exterior of the stock vial with a Kimwipe soaked in 10% bleach or 70% ethanol before removing it from the hood.

  • Dispose of the spatula and absorbent pads as Hazardous Chemical Waste (Incineration stream).

Visualizing the Safety Workflow

The following diagram illustrates the hierarchy of controls and decision logic for handling G5-7.

G5_7_Safety_Workflow cluster_0 Zone 1: Preparation cluster_1 Zone 2: Containment & Action cluster_2 Zone 3: Termination Start Start: G5-7 Handling RiskCheck Risk Assessment: Is Powder or Solution? Start->RiskCheck PowderPath POWDER FORM (High Inhalation Risk) RiskCheck->PowderPath Dry Solid LiquidPath SOLUTION (DMSO) (High Absorption Risk) RiskCheck->LiquidPath Dissolved Engineering Engineering Control: Biosafety Cabinet / Isolator (HEPA Filtered) PowderPath->Engineering LiquidPath->Engineering PPE_Powder PPE: Double Nitrile Gloves, Tyvek Gown, N95/PAPR Engineering->PPE_Powder PPE_Liquid PPE: Double Nitrile Gloves, Splash Goggles Engineering->PPE_Liquid Action_Weigh Action: Static-Free Weighing & In-Situ Solubilization PPE_Powder->Action_Weigh Action_Dilute Action: Pipetting/Dilution (Avoid Aerosols) PPE_Liquid->Action_Dilute Decon Decontamination: 10% Bleach Wipe Down Action_Weigh->Decon Action_Dilute->Decon Disposal Disposal: High-Temp Incineration Decon->Disposal

Figure 1: Decision logic for G5-7 containment, distinguishing between inhalation risks (powder) and absorption risks (solution).

Emergency Response & Disposal

Spill Response (Powder)
  • Evacuate: Clear the immediate area. Allow aerosols to settle (15 mins).

  • PPE Up: Don full PPE (including respiratory protection) before re-entering.

  • Cover: Gently cover the spill with damp paper towels (soaked in water or compatible solvent) to prevent dust generation. Do not dry sweep.

  • Clean: Wipe from the outside in. Place all waste in a sealed hazardous waste bag.

Waste Disposal Streams

G5-7 is a halogenated organic compound (containing Fluorine) with high biological activity.

  • Primary Waste: Liquid waste containing G5-7 must be segregated into "Cytotoxic/Carcinogenic" waste streams, destined for High-Temperature Incineration .

  • Do not dispose of down the drain or in standard chemical waste streams, as standard water treatment cannot degrade stable kinase inhibitors.

References

  • He, K., et al. (2013). Blockade of glioma proliferation through allosteric inhibition of JAK2.[1][2] Science Signaling, 6(283), ra55.

  • Occupational Safety and Health Administration (OSHA). (2016). Controlling Occupational Exposure to Hazardous Drugs.[4] OSHA Safety and Health Topics.

  • MedChemExpress. (2024).[5] G5-7 Product Information & Safety Profile. MedChemExpress Catalog.

  • Hill, R. H., & Finster, D. C. (2016). Laboratory Safety for Chemistry Students. John Wiley & Sons. (Referencing Standard Operating Procedures for High Potency Compounds).

Sources

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